molecular formula C7H5Cl2NO4S B1210301 Halazone CAS No. 80-13-7

Halazone

Cat. No.: B1210301
CAS No.: 80-13-7
M. Wt: 270.09 g/mol
InChI Key: XPDVQPODLRGWPL-UHFFFAOYSA-N
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Description

Halazone is a fine white powder with an odor of chlorine. (NTP, 1992)

Properties

IUPAC Name

4-(dichlorosulfamoyl)benzoic acid
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InChI

InChI=1S/C7H5Cl2NO4S/c8-10(9)15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
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InChI Key

XPDVQPODLRGWPL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(Cl)Cl
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Molecular Formula

C7H5Cl2NO4S
Record name HALAZONE
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DSSTOX Substance ID

DTXSID9025370
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Molecular Weight

270.09 g/mol
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Physical Description

Halazone is a fine white powder with an odor of chlorine. (NTP, 1992), Solid with an odor of chlorine; [Merck Index]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name HALAZONE
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CAS No.

80-13-7
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Record name Benzoic acid, 4-[(dichloroamino)sulfonyl]-
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Melting Point

415 °F (NTP, 1992)
Record name HALAZONE
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Foundational & Exploratory

An In-depth Technical Guide on the Hydrolysis of Halazone and the Release of Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halazone, chemically known as p-(N,N-dichlorosulfamoyl)benzoic acid, has historically been utilized as a disinfectant for drinking water, primarily owing to its ability to release hypochlorous acid (HOCl) upon hydrolysis. This guide provides a comprehensive technical overview of the fundamental chemical processes governing the hydrolytic degradation of this compound and the subsequent liberation of the potent antimicrobial agent, hypochlorous acid. This document synthesizes available data on the stability and quantitative aspects of this process, details robust experimental protocols for its investigation, and presents visual representations of the underlying chemical pathways and experimental workflows. While specific kinetic data for this compound hydrolysis is limited in publicly available literature, this guide provides a framework for its determination based on established methods for analogous compounds.

Introduction

This compound is a white crystalline powder that is sparingly soluble in water.[1] Its utility as a water disinfectant stems from the covalent linkage of two chlorine atoms to a sulfonamide nitrogen, which are readily cleaved through hydrolysis to produce hypochlorous acid.[1] Hypochlorous acid is a powerful oxidizing agent that effectively inactivates a broad spectrum of microorganisms.[2] Understanding the kinetics and mechanism of this compound hydrolysis is paramount for optimizing its use in water purification and for the development of stable formulations.

This guide will delve into the core aspects of this compound hydrolysis, including its chemical stability, the quantitative release of hypochlorous acid, and detailed methodologies for studying these phenomena.

Chemical Properties and Stability of this compound

This compound exhibits moderate stability in its solid form but is known to be sensitive to light and moisture.[3] Solutions of this compound are inherently unstable and experience a rapid loss of active chlorine content.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₅Cl₂NO₄S[4]
Molecular Weight270.09 g/mol [4]
Melting Point195-213 °C (with decomposition)[3][4]
Solubility in WaterSlightly soluble[3]
AppearanceWhite crystalline powder[3]

Table 2: Stability Data for this compound

ConditionObservationReference(s)
Solid, Room TemperatureStable[3]
Solid, 50 °C≤ 1% decomposition over 60 days[3]
Aqueous SolutionUnstable, rapid loss of chlorine[3]
Light ExposureSensitive[3]

Hydrolysis of this compound and Hypochlorous Acid Release

The primary chemical reaction of interest is the hydrolysis of the N-Cl bonds in the this compound molecule, which leads to the formation of p-sulfonamidobenzoic acid and two molecules of hypochlorous acid.

Figure 1: Hydrolysis of this compound

G This compound This compound (p-(N,N-dichlorosulfamoyl)benzoic acid) This compound->Hydrolysis Water 2 H₂O Water->Hydrolysis Hydrolysis->Products pSABA p-Sulfonamidobenzoic acid Products->pSABA HOCl 2 HOCl (Hypochlorous Acid) Products->HOCl G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Prepare this compound solution in buffer (pH 4-9) B Incubate at controlled temperature (e.g., 25, 40, 50 °C) A->B C Withdraw aliquots at time intervals B->C D Quench reaction (e.g., with sodium thiosulfate) C->D E Inject sample into HPLC system D->E F Separation on C18 column E->F G UV Detection (e.g., 235 nm) F->G H Quantify this compound and p-sulfonamidobenzoic acid G->H G A Prepare this compound solution in buffer B Incubate at controlled temperature A->B C Withdraw aliquots at time intervals B->C D Adjust pH to >11 (to convert HOCl to OCl⁻) C->D E Measure absorbance at ~292 nm D->E F Calculate OCl⁻ concentration using Beer-Lambert Law E->F

References

Halazone as a Carbonic Anhydrase II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of Halazone as an inhibitor of human carbonic anhydrase II (hCA II). While identified as an inhibitor, detailed quantitative and structural data for this compound's interaction with hCA II are not extensively available in public literature. This document synthesizes the existing information, including its dissociation constant (Kd), and provides context by comparing it with well-characterized hCA II inhibitors. Furthermore, this guide outlines a detailed, representative experimental protocol for determining the inhibitory activity of compounds like this compound using an esterase activity assay. A proposed mechanism of inhibition, based on the well-understood interactions of sulfonamides with the carbonic anhydrase active site, is presented and visualized. This guide serves as a resource for researchers interested in the inhibitory properties of this compound and other sulfonamide-based compounds targeting carbonic anhydrase II.

Introduction to Carbonic Anhydrase II and this compound

Carbonic anhydrase II (CA II) is a zinc-containing metalloenzyme that plays a crucial role in regulating pH in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Its ubiquitous expression and high catalytic efficiency make it a significant target for therapeutic intervention in conditions such as glaucoma, epilepsy, and altitude sickness.[2]

This compound, a sulfonamide derivative, has been identified as an inhibitor of human carbonic anhydrase II.[3] It was discovered during a high-throughput screening of a diverse library of biologically active small molecules.[3] While primarily known for its use as a water disinfectant, its activity against CA II suggests potential for further investigation in the context of drug development.

Quantitative Inhibition Data

Quantitative data on the inhibition of hCA II by this compound is limited. The primary reported value is a dissociation constant (Kd) of 1.45 µM.[3] To provide a comparative framework, the following table summarizes the inhibitory activities of this compound and other well-established sulfonamide inhibitors of hCA II.

CompoundKd (µM)IC₅₀ (nM)Kᵢ (nM)
This compound 1.45[3]N/AN/A
AcetazolamideN/A12.1[4]12[5]
BrinzolamideN/A3.19[3]0.13[3]
DorzolamideN/A0.18[6]1.9[2]

N/A: Not Available in the searched literature.

Proposed Mechanism of Inhibition

While a crystal structure of this compound in complex with carbonic anhydrase II is not available, a probable mechanism of inhibition can be inferred from the extensive studies of other sulfonamide inhibitors. The primary interaction is the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.

Additional stabilizing interactions are likely formed between the inhibitor and amino acid residues within the active site. These can include hydrogen bonds with residues such as Thr199 and hydrophobic interactions with residues lining the active site cavity.

Below is a diagram illustrating the proposed signaling pathway of this compound's inhibition of carbonic anhydrase II.

InhibitionMechanism cluster_ActiveSite CA II Active Site Enzyme Carbonic Anhydrase II (CA II) Zinc Zn²⁺ Enzyme->Zinc contains Product HCO₃⁻ + H⁺ (Products) Enzyme->Product Catalyzes conversion to BoundInhibitor This compound-CA II Complex Substrate CO₂ (Substrate) Substrate->Enzyme Binds to Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Binds to active site BoundInhibitor->Substrate Prevents binding of BoundInhibitor->Product Inhibits formation of

Proposed inhibition of CA II by this compound.

Experimental Protocols

The inhibitory activity of this compound against carbonic anhydrase II was initially identified using an esterase activity assay.[3] This method is a common and convenient high-throughput screening technique for CA inhibitors. The assay monitors the hydrolysis of a substrate, typically 4-nitrophenyl acetate (pNPA), which produces a colored product, 4-nitrophenolate, that can be measured spectrophotometrically.

Detailed Methodology: Esterase Activity Assay for CA II Inhibition

This protocol is a representative example of how the inhibitory activity of a compound like this compound can be determined.

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (pNPA)

  • Test inhibitor (e.g., this compound)

  • Assay Buffer (e.g., 20 mM HEPES-Tris, pH 7.4)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 348 nm or 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Prepare a stock solution of the test inhibitor (this compound) in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

    • Prepare a stock solution of pNPA in a solvent like acetonitrile. The final concentration in the assay is typically in the millimolar range.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A fixed volume of the hCA II enzyme solution.

      • A volume of the serially diluted inhibitor solution (or solvent for control wells).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pNPA substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 348 nm or 405 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.

The following diagram illustrates the general workflow for this experimental protocol.

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (hCA II, this compound, pNPA, Buffer) start->prep_reagents setup_plate Set up 96-well plate (Buffer, hCA II, this compound dilutions) prep_reagents->setup_plate incubate Incubate (Allow for enzyme-inhibitor binding) setup_plate->incubate add_substrate Add pNPA substrate (Initiate reaction) incubate->add_substrate measure_abs Measure Absorbance Change (Spectrophotometer) add_substrate->measure_abs analyze_data Analyze Data (Calculate IC₅₀ and Kᵢ) measure_abs->analyze_data end End analyze_data->end

Workflow for CA II esterase activity assay.

Conclusion and Future Directions

This compound has been identified as a micromolar inhibitor of human carbonic anhydrase II. While its primary application has been as a disinfectant, its activity against this important enzyme warrants further investigation. The current understanding of its inhibitory properties is based on initial high-throughput screening data. To fully elucidate its potential as a CA II inhibitor, further studies are required. These should include:

  • Determination of IC₅₀ and Kᵢ values using established enzymatic assays to provide a more complete quantitative profile.

  • X-ray crystallographic studies of the this compound-hCA II complex to definitively determine its binding mode within the active site.

  • Molecular docking and simulation studies to complement experimental data and provide further insights into the specific molecular interactions.

  • Structure-activity relationship (SAR) studies of this compound analogs to explore the potential for developing more potent and selective inhibitors.

A more thorough characterization of this compound's interaction with carbonic anhydrase II could open new avenues for the development of novel therapeutic agents targeting this enzyme family.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Halazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Halazone, chemically known as 4-(dichlorosulfamoyl)benzoic acid, is a halogen-releasing compound historically utilized for the disinfection of drinking water.[1][2] Its efficacy stems from the release of hypochlorous acid upon contact with water, a potent oxidizing agent with broad-spectrum antimicrobial properties.[1][3] This technical guide provides a comprehensive investigation into the antimicrobial spectrum of this compound, consolidating available quantitative data, outlining detailed experimental protocols for its evaluation, and illustrating key processes through standardized diagrams. The information is intended to serve as a foundational resource for researchers exploring its potential applications in drug development and antimicrobial research.

Core Mechanism of Action

This compound's antimicrobial activity is not intrinsic to the molecule itself but is realized upon its hydrolysis in water. It decomposes to produce p-sulfonamidobenzoic acid and two molecules of hypochlorous acid (HOCl).[2][3] Hypochlorous acid, the active agent, is a powerful oxidizer that effectively denatures proteins and other organic macromolecules, leading to microbial cell death.[1] This non-specific oxidative mechanism is the basis for its broad activity against a wide range of microorganisms.[1][4] The active chlorine content of this compound is approximately 52%.[3]

G cluster_hydrolysis Hydrolysis Reaction cluster_action Antimicrobial Action This compound This compound (C₇H₅Cl₂NO₄S) Products p-Sulfonamidobenzoic Acid + Hypochlorous Acid (2 HOCl) This compound->Products + H₂O Water Water (H₂O) HOCl Hypochlorous Acid (Active Agent) Inactivation Oxidative Damage & Cell Inactivation HOCl->Inactivation Oxidizes Target Microbial Proteins & Organic Molecules Target->Inactivation is damaged

Figure 1: Hydrolysis of this compound to produce the active antimicrobial agent, hypochlorous acid.

Antimicrobial Spectrum

The antimicrobial activity of this compound is extensive due to the potent, non-specific action of hypochlorous acid. Its spectrum covers bacteria, viruses, protozoa, and spores, making it an effective disinfectant, particularly for water purification.[1][5]

  • Bacteria: As a chlorine-releasing agent, this compound is effective against a wide range of bacteria. The oxidative stress induced by hypochlorous acid disrupts cell membranes and essential enzymes, leading to rapid cell death.[6] While it is considered a general bactericide, specific Minimum Inhibitory Concentration (MIC) data for various bacterial species are not extensively documented in publicly available literature.[3][7]

  • Viruses: this compound demonstrates significant virucidal activity. The hypochlorous acid it releases is effective against both enveloped and non-enveloped viruses.[5][8] Studies on chlorine compounds show that enteric viruses are generally more susceptible than protozoan cysts.[5] For instance, concentrations of hypochlorous acid between 0.002 and 0.4 ppm are sufficient to achieve a 99% germicidal effect against many viruses within 10 minutes.[5]

  • Fungi: Information regarding the specific antifungal activity of this compound is limited. However, the mechanism of action, which involves strong oxidative damage, suggests it would be effective against fungal cells and spores.[6] Ozone, another strong oxidant, has been shown to be highly effective in inactivating fungal spores by destroying cell walls and membranes.[9] A similar mode of action can be inferred for the hypochlorous acid released by this compound.

  • Protozoa and Cysts: this compound is notably effective against protozoan cysts, which are often highly resistant to disinfectants.[5] It has been shown to be effective against cysts of Entamoeba histolytica.[5] However, a higher concentration of hypochlorous acid is required for cysts compared to viruses and vegetative bacteria.[5]

  • Bacterial Spores: Chlorine compounds are generally more effective in inactivating bacterial spores than other halogens like iodine.[4] The strong oxidative potential of hypochlorous acid can penetrate and damage the protective layers of endospores, leading to their inactivation.[10] Related compounds like chlorous acid have demonstrated effectiveness against spores from Bacillus and Clostridium species.[8]

Quantitative Data Summary

Comprehensive MIC and Minimum Bactericidal Concentration (MBC) data for this compound are not widely published. The available quantitative information primarily relates to its use in water disinfection, focusing on the concentration required for a specific log reduction or complete inactivation over a set contact time.

Target MicroorganismSpecific ExampleEffective Concentration (as available Chlorine/HOCl)Contact TimeResultSource(s)
Protozoan Cysts Entamoeba histolytica10 ppm (as HOCl)10 minutes (at 5°C)99% kill[5]
Viruses Enteric Viruses0.002 - 0.4 ppm (as HOCl)10 minutes (at 5°C)99% germicidal effect[5]
General Disinfection Waterborne Pathogens4 mg/L (as this compound)Not specifiedStandard dose for drinking water[1]
General Disinfection Waterborne Pathogens2-10 ppm (as this compound)Not specifiedRange for water disinfection[2]
Viruses SARS-CoV-240 mg/L (as Chlorine Dioxide)30 minutesComplete inactivation in sewage[11]

Note: Data for related chlorine compounds are included to provide context where specific data for this compound is unavailable.

Experimental Protocols

The following sections provide detailed methodologies for assessing the antimicrobial spectrum of this compound. These are standardized protocols adapted for testing a water-soluble disinfectant.[12][13][14]

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[15][16][17]

Materials and Reagents:

  • This compound powder

  • Sterile deionized water (for stock solution)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound in sterile deionized water. Due to its limited solubility, initial dissolution in a small amount of an alkaline solution (e.g., dilute NaOH) followed by neutralization may be necessary.[3] Filter-sterilize the final solution.

  • Serial Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Controls: The 11th column will serve as the positive control (no this compound, only inoculum) and the 12th column as the negative/sterility control (no this compound, no inoculum).

  • Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 10 µL of this diluted inoculum to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[14]

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[18] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.[17]

G start Start prep_stock Prepare fresh this compound stock solution start->prep_stock prep_plate Dispense 100 µL of broth into each well of a 96-well plate prep_stock->prep_plate serial_dilute Perform 2-fold serial dilutions of this compound across columns 1-10 prep_plate->serial_dilute prep_inoculum Prepare bacterial inoculum (target: 5x10⁵ CFU/mL in well) serial_dilute->prep_inoculum inoculate Inoculate wells in columns 1-11 prep_inoculum->inoculate controls Set up controls: Col 11: Growth (no drug) Col 12: Sterility (no inoculum) inoculate->controls incubate Incubate plate at 35°C for 16-20 hours controls->incubate read_mic Read results: Determine lowest concentration with no visible growth incubate->read_mic end End: MIC Value Determined read_mic->end

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

This protocol determines the effectiveness of this compound in inactivating a specific virus in suspension.[19][20]

Materials and Reagents:

  • This compound solution of a known concentration.

  • Virus stock with a known titer (e.g., Poliovirus, Influenza virus), typically >10⁶ PFU/mL.

  • Host cell line appropriate for the virus (e.g., Vero E6 cells for SARS-CoV-2).[21]

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium).

  • Neutralizing solution (e.g., sterile broth containing sodium thiosulfate to neutralize chlorine).[19]

  • Sterile tubes, pipettes, and cell culture plates.

  • Water bath set to the desired reaction temperature (e.g., 22 ± 2°C).[19]

Procedure:

  • Reaction Setup: In a sterile tube, mix 9 parts of the this compound test solution with 1 part of the virus stock. For a control, mix 9 parts of a harmless diluent (e.g., sterile water) with 1 part of the virus stock. Place the tubes in the water bath.

  • Contact Time: Start a timer immediately after adding the virus. Allow the reaction to proceed for a predetermined contact time (e.g., 1, 5, 10, 30 minutes).[19][20]

  • Neutralization: At the end of the contact time, transfer a specific volume (e.g., 1 mL) of the virus-disinfectant mixture into a tube containing a larger volume (e.g., 9 mL) of the neutralizing solution. This immediately stops the virucidal action.

  • Quantification of Surviving Virus: Perform serial 10-fold dilutions of the neutralized mixture. Inoculate these dilutions onto susceptible host cell monolayers in cell culture plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for a period sufficient for the virus to cause a cytopathic effect (CPE) or form plaques (typically 3-7 days).[22]

  • Data Analysis: Count the viral plaques or assess the CPE to determine the titer of the surviving virus (in PFU/mL). The virucidal activity is expressed as the log₁₀ reduction in viral titer compared to the control.

G start Start mix Mix virus stock with This compound solution start->mix contact_time Incubate for defined contact time (e.g., 1-30 min) mix->contact_time neutralize Stop reaction by adding to a neutralizing solution contact_time->neutralize serial_dilute Perform serial 10-fold dilutions of the neutralized mixture neutralize->serial_dilute inoculate Inoculate dilutions onto susceptible host cell monolayers serial_dilute->inoculate incubate Incubate plates until plaques or CPE develop inoculate->incubate quantify Count plaques/assess CPE to determine surviving virus titer incubate->quantify analyze Calculate Log₁₀ Reduction compared to control quantify->analyze end End: Virucidal Efficacy Determined analyze->end

Figure 3: General workflow for a virucidal suspension test to evaluate disinfectant efficacy.

Discussion and Implications

This compound exhibits a broad antimicrobial spectrum, a characteristic attributed to the powerful and non-specific oxidizing action of hypochlorous acid released upon its hydrolysis.[1] Its proven efficacy against bacteria, viruses, and highly resistant protozoan cysts and bacterial spores underpins its historical use as a reliable water disinfectant.[4][5]

For drug development professionals and researchers, this compound presents an interesting case. While its systemic use is precluded by its reactivity and toxicity, its mechanism offers insights into the development of topical antiseptics or disinfectants for medical devices.[2] The primary challenge in fully characterizing this compound's antimicrobial profile is the scarcity of standardized quantitative data, such as MICs against a wide panel of clinically relevant microbes. The existing literature focuses more on disinfection efficacy (concentration and contact time) rather than therapeutic indices.[2][5]

Future research should aim to:

  • Generate Standardized Susceptibility Data: Systematically determine the MIC and MBC values for this compound against a diverse range of bacterial and fungal pathogens using the protocols outlined above.

  • Investigate Sporicidal and Cysticidal Mechanisms: Conduct detailed studies to understand the specific structural and molecular damage inflicted by this compound on bacterial endospores and protozoan cysts.

  • Evaluate in Complex Media: Assess the activity of this compound in the presence of organic loads, as its efficacy can be reduced by reactions with non-target organic matter.[23]

By filling these knowledge gaps, the scientific community can better evaluate the potential for new applications of this compound or its derivatives in fields beyond water purification, such as surface disinfection and biowaste management.[2][3]

References

Methodological & Application

Application Notes and Protocols: Halazone as a Chlorinating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halazone, chemically known as p-(N,N-dichlorosulfamoyl)benzoic acid, is a stable, solid compound primarily recognized for its use in water disinfection. Its efficacy as a disinfectant stems from the slow release of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, upon contact with water.[1] This property also positions this compound as a potentially valuable reagent in organic synthesis for the chlorination of various functional groups. The in situ generation of the reactive chlorine species offers a convenient and safer alternative to handling gaseous chlorine or other corrosive chlorinating agents.

These application notes provide an overview of the potential uses of this compound for the chlorination of activated aromatic compounds, the α-chlorination of ketones, and the formation of chlorohydrins from alkenes. The protocols provided are representative methodologies derived from the known reactivity of N-chloro compounds and hypochlorous acid, designed to serve as a starting point for further investigation and optimization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₇H₅Cl₂NO₄S
Molar Mass 270.09 g/mol
Appearance White crystalline powder
Melting Point 195-200 °C (with decomposition)
Solubility Slightly soluble in water; soluble in acetic acid, benzene, and chloroform.
Active Chlorine Content Approximately 52%

Application 1: Electrophilic Chlorination of Activated Aromatic Compounds

This compound is a potential reagent for the electrophilic chlorination of electron-rich aromatic compounds such as phenols, anilines, and their derivatives. The hypochlorous acid generated in situ is the active electrophilic species that attacks the aromatic ring, typically at the ortho and para positions.

Experimental Protocol: Chlorination of Phenol

Objective: To synthesize a mixture of o- and p-chlorophenol using this compound.

Materials:

  • Phenol

  • This compound

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenol (1.0 g, 10.6 mmol) in 20 mL of dichloromethane.

  • To this solution, add this compound (2.87 g, 10.6 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.

Expected Results (Hypothetical)
SubstrateProduct(s)Reaction Time (h)Yield (%)
Phenolo-Chlorophenol, p-Chlorophenol4-675-85 (mixture)
Anilineo-Chloroaniline, p-Chloroaniline3-570-80 (mixture)
Anisoleo-Chloroanisole, p-Chloroanisole5-780-90 (mixture)

Application 2: α-Chlorination of Ketones

This compound can be employed for the α-chlorination of ketones. The reaction is believed to proceed through an enol or enolate intermediate, which then attacks the electrophilic chlorine from this compound. This method is particularly useful for the synthesis of α-haloketones, which are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.

Experimental Protocol: α-Chlorination of Acetophenone

Objective: To synthesize α-chloroacetophenone from acetophenone using this compound.

Materials:

  • Acetophenone

  • This compound

  • Glacial acetic acid

  • Sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 50 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in 15 mL of glacial acetic acid.

  • Add sodium acetate (0.82 g, 10 mmol) to the solution.

  • Add this compound (2.70 g, 10 mmol) portion-wise over 10 minutes while stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of ice-water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Expected Results (Hypothetical)
SubstrateProductReaction Time (h)Yield (%)
Acetophenoneα-Chloroacetophenone2-380-90
Cyclohexanone2-Chlorocyclohexanone3-475-85
Propiophenoneα-Chloropropiophenone2-382-92

Application 3: Synthesis of Chlorohydrins from Alkenes

The reaction of alkenes with this compound in the presence of water is expected to produce chlorohydrins. This transformation proceeds via the formation of a chloronium ion intermediate, which is then attacked by water.

Experimental Protocol: Synthesis of 2-Chloro-1-phenylethanol from Styrene

Objective: To prepare 2-chloro-1-phenylethanol from styrene using this compound in an aqueous medium.

Materials:

  • Styrene

  • This compound

  • Acetone

  • Water

  • Sodium sulfite (10% aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of styrene (1.04 g, 10 mmol) in 20 mL of acetone and 5 mL of water.

  • Add this compound (2.70 g, 10 mmol) to the stirred solution at room temperature.

  • Continue stirring for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quench the reaction by adding 10 mL of a 10% aqueous sodium sulfite solution to destroy any unreacted this compound.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting chlorohydrin by column chromatography.

Expected Results (Hypothetical)
SubstrateProductReaction Time (h)Yield (%)
Styrene2-Chloro-1-phenylethanol1-285-95
Cyclohexenetrans-2-Chlorocyclohexanol1-280-90
1-Octene1-Chloro-2-octanol2-375-85

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for the chlorination reactions using this compound and a general experimental workflow.

G General Workflow for this compound Chlorination start Start: Organic Substrate + Solvent add_this compound Add this compound start->add_this compound reaction Stir at specified temperature Monitor by TLC add_this compound->reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Anhydrous Salt extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product Final Chlorinated Product purification->product

Caption: General experimental workflow for chlorination reactions using this compound.

G Proposed Mechanism: Electrophilic Aromatic Chlorination cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization This compound This compound (R-NCl₂) HOCl HOCl (Hypochlorous Acid) This compound->HOCl + H₂O H2O H₂O Aromatic Activated Aromatic Ring Intermediate Arenium Ion Intermediate Aromatic->Intermediate + HOCl Product Chlorinated Aromatic Product Intermediate->Product - H⁺

Caption: Proposed mechanism for electrophilic aromatic chlorination with this compound.

G Proposed Mechanism: α-Chlorination of Ketones cluster_0 Enol Formation (Acid-Catalyzed) cluster_1 Nucleophilic Attack cluster_2 Deprotonation Ketone Ketone Enol Enol Intermediate Ketone->Enol H⁺ Intermediate Protonated α-Chloroketone Enol->Intermediate + HOCl HOCl HOCl (from this compound) Product α-Chloroketone Intermediate->Product - H⁺

Caption: Proposed mechanism for the α-chlorination of ketones using this compound.

Conclusion

This compound presents itself as a promising, safe, and easy-to-handle chlorinating reagent for various organic transformations. Its ability to generate hypochlorous acid in situ makes it a valuable tool for the chlorination of activated aromatic systems, the α-position of ketones, and the synthesis of chlorohydrins from alkenes. The representative protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound. Further studies are warranted to fully elucidate the scope, limitations, and specific reaction conditions for a broader range of substrates, which could lead to the development of novel and efficient chlorination methodologies in organic synthesis and drug development.

References

Application Notes and Protocols: Halazone for Surface Disinfection of Laboratory Benches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halazone (4-(dichlorosulfamoyl)benzoic acid) is a chlorine-releasing agent that has historically been used for the disinfection of drinking water.[1][2][3][4] Its antimicrobial activity stems from the release of hypochlorous acid (HOCl) upon dissolution in water.[1] Hypochlorous acid is a potent, broad-spectrum disinfectant effective against a wide range of bacteria, viruses, and fungi.[5][6] This document provides detailed protocols and data for the application of this compound as a surface disinfectant for laboratory benches, based on the established efficacy of its active agent, hypochlorous acid.

Mechanism of Action

When this compound is dissolved in water, it hydrolyzes to release hypochlorous acid (HOCl).[1][4] HOCl, being a neutral molecule, can easily penetrate the cell walls and membranes of microorganisms.[7] Once inside the cell, it acts as a strong oxidizing agent, denaturing proteins, damaging nucleic acids, and disrupting essential metabolic processes, leading to rapid cell death. This broad-spectrum activity makes it effective against a wide variety of laboratory contaminants.[7]

Data Presentation: Efficacy of Hypochlorous Acid (Active Agent of this compound)

The following table summarizes the quantitative efficacy of hypochlorous acid against various microorganisms on surfaces. This data serves as a reference for the expected performance of a freshly prepared this compound solution.

Concentration of Available Chlorine (ppm)Target Microorganism(s)Surface TypeContact TimeEfficacy (Log Reduction / % Kill)
200 ppmNoroviruses and other enteric virusesInert Surfaces1 minuteEffective decontamination
20 ppmVirusesEnvironmental Surfaces10 minutesEffective decontamination
50 - 200 ppmAvian Influenza Virus (H7N1)Inert Surfaces5 seconds - 3 minutesUndetectable levels (<2.5 log10)
248 ppmBacteria, enveloped viruses, fungiNot specified≤ 10 minutes99.999% to 99.9999% effective
477 ppmBacteria, mycobacteria, enveloped viruses, yeast, bloodborne pathogensNot specified≤ 5 minutes99.999% to 99.9999% effective
200-300 ppmGeneral PathogensGeneral Surfaces≥ 60 secondsEffective for routine sanitization
500-800 ppmBroad-spectrum pathogensHealthcare Surfaces≥ 60 secondsRecommended for intermediate-level disinfection

Data compiled from multiple sources.[4][8][9][10]

Experimental Protocols

Protocol 1: Preparation and Routine Disinfection of Laboratory Benches with this compound Solution

This protocol describes the preparation of a this compound disinfectant solution and its application for routine cleaning and disinfection of non-porous laboratory surfaces such as stainless steel, phenolic resin, and epoxy countertops.

1. Materials:

  • This compound tablets or powder

  • Deionized or distilled water

  • Glass beaker or bottle (preferably amber or opaque)

  • Stir bar and stir plate (optional)

  • Lint-free wipes or cloths

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat

2. Preparation of Disinfectant Solution (Targeting 200-500 ppm Available Chlorine):

  • Important: this compound and its resulting hypochlorous acid solutions are unstable and should be freshly prepared daily.[4][5] They are sensitive to UV light and heat, so store in a cool, dark place if not used immediately.[1][2][3]

  • Calculation: Determine the amount of this compound needed. This compound has an active chlorine content of approximately 52% by weight. To prepare a 1-liter solution of ~400 ppm (0.4 g/L) available chlorine:

    • Required grams of available chlorine = 0.4 g

    • Required grams of this compound = 0.4 g / 0.52 ≈ 0.77 g

  • Procedure:

    • Measure 1 liter of deionized or distilled water into a clean, opaque glass container.

    • Weigh approximately 0.77 g of this compound powder and add it to the water. If using tablets, consult the manufacturer's specifications for available chlorine per tablet to determine the number of tablets needed.

    • Stir the solution until the this compound is completely dissolved. The dissolution of this compound tablets can be slow.[3] Using powder or crushing tablets may expedite this process.

3. Disinfection Protocol:

  • Pre-cleaning: Before disinfection, remove any gross contamination, dust, or organic material from the laboratory bench using a suitable laboratory cleaner and lint-free wipes. The presence of organic matter can reduce the efficacy of chlorine-based disinfectants.

  • Application: Liberally apply the freshly prepared this compound solution to the surface using a clean, lint-free wipe or by spraying. Ensure the entire surface is thoroughly wetted.

  • Contact Time: Allow the disinfectant solution to remain on the surface for a minimum of 5-10 minutes to ensure efficacy against a broad range of microorganisms.[10] The surface must remain visibly wet for the entire duration of the contact time. Reapply if necessary.

  • Wiping/Drying: After the required contact time, wipe the surface dry with a new, clean lint-free cloth. Alternatively, for sensitive applications, the surface can be rinsed with 70% ethanol or sterile deionized water to remove any residue.

  • Disposal: Dispose of used wipes and any remaining expired this compound solution according to your institution's chemical waste guidelines.

Protocol 2: Validation of this compound Disinfection Efficacy on a Laboratory Surface

This protocol provides a method to quantitatively assess the antimicrobial efficacy of a prepared this compound solution on a representative laboratory surface material.

1. Materials:

  • Sterile stainless steel coupons (e.g., 1x1 cm)

  • Cultures of relevant laboratory microorganisms (e.g., Escherichia coli, Staphylococcus aureus)

  • Sterile saline solution or phosphate-buffered saline (PBS)

  • Neutralizing broth (e.g., Dey-Engley Neutralizing Broth)

  • Sterile swabs

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Freshly prepared this compound disinfectant solution (e.g., 400 ppm)

  • Sterile water (for control)

  • Timer

  • Biological safety cabinet

2. Experimental Procedure:

  • Coupon Preparation: Clean and sterilize stainless steel coupons by autoclaving.

  • Inoculation:

    • Inside a biological safety cabinet, place the sterile coupons in sterile petri dishes.

    • Prepare a suspension of the test microorganism to a known concentration (e.g., 10^6 - 10^8 CFU/mL).

    • Pipette a small, defined volume (e.g., 10 µL) of the microbial suspension onto the center of each coupon and spread evenly.

    • Allow the coupons to dry completely in the biological safety cabinet.

  • Disinfection:

    • Test Group: Cover the inoculated surface of the test coupons with the prepared this compound solution. Start a timer for the desired contact time (e.g., 1, 5, and 10 minutes).

    • Control Group: Cover the inoculated surface of the control coupons with sterile water.

  • Neutralization and Recovery:

    • After the specified contact time, transfer each coupon into a tube containing a defined volume (e.g., 10 mL) of neutralizing broth to stop the action of the disinfectant.

    • Vortex the tube vigorously for 30-60 seconds to recover the surviving microorganisms from the coupon surface.

  • Enumeration:

    • Perform serial dilutions of the neutralized suspension.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24-48 hours).

  • Data Analysis:

    • Count the colonies on the plates and calculate the number of colony-forming units (CFU) recovered per coupon.

    • Calculate the log reduction in microbial count for the test group compared to the control group using the formula: Log Reduction = Log10(CFU_control) - Log10(CFU_test).

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_disinfection Disinfection Workflow p1 Weigh this compound Powder or count tablets p2 Add to Deionized Water in an opaque container p1->p2 p3 Stir Until Completely Dissolved p2->p3 d1 Pre-clean Bench Surface (Remove organic matter) p3->d1 Use Freshly Prepared Solution d2 Apply this compound Solution (Ensure surface is wet) d1->d2 d3 Maintain Wet Contact Time (5-10 minutes) d2->d3 d4 Wipe Dry with Clean Lint-Free Wipe d3->d4

Caption: Workflow for this compound Surface Disinfection.

G cluster_positive Increases Efficacy cluster_negative Decreases Efficacy center_node This compound Disinfection Efficacy n1 Presence of Organic Matter center_node->n1 n2 UV Light / Sunlight Exposure center_node->n2 n3 High Temperature (≥25°C) center_node->n3 n4 Improper Storage / Age center_node->n4 p1 Higher Concentration p1->center_node p2 Longer Contact Time p2->center_node p3 Optimal pH (5-6.5) p3->center_node

Caption: Factors Influencing this compound Disinfection Efficacy.

References

Application Notes & Protocols: Investigational Use of Halazone for Sterilizing Contact Lenses in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of Halazone for sterilizing contact lenses is not a current standard of care or a recommended practice in clinical or research settings. This compound is a chlorine-releasing compound primarily used for emergency water purification. Its application to delicate biomaterials like contact lenses poses significant risks, including material degradation, unpredictable disinfection efficacy, and potential ocular toxicity. The information provided here is for investigational purposes only and is based on limited and historical data. Researchers must conduct comprehensive safety and efficacy studies before considering its use. Modern, validated sterilization methods such as hydrogen peroxide systems, ethylene oxide, or sterile filtration are strongly recommended.

Introduction

This compound (p-(N,N-dichlorosulfamoyl)benzoic acid) is an organic chlorine-releasing compound that hydrolyzes in water to produce hypochlorous acid (HClO), a potent antimicrobial agent[1][2]. Historically, dilute solutions of this compound were explored for various disinfection purposes, including contact lenses[1]. In a research context, developing novel sterilization techniques is a valid pursuit. However, applying historical methods to modern contact lens materials, particularly silicone hydrogels, requires rigorous re-evaluation.

These notes provide a framework for researchers aiming to investigate this compound as a contact lens sterilant. The protocols outlined are not for routine application but are intended to guide the necessary validation experiments to determine the feasibility, efficacy, and safety of this compound for this specific use.

Properties and Limitations of this compound

Before proceeding, researchers must be aware of the inherent challenges and limitations associated with this compound:

  • Chemical Instability: this compound solutions are unstable and must be freshly prepared for each use to ensure consistent chlorine concentration[2][3].

  • pH Dependency: The disinfection efficacy of chlorine compounds is highly pH-dependent. While alkaline conditions improve this compound's solubility, the resulting higher pH favors the hypochlorite ion (OCl⁻), which is a significantly weaker disinfectant than hypochlorous acid (HClO)[4][5].

  • Material Incompatibility: Chlorine-based disinfectants are strong oxidizing agents and can damage the polymer matrix of hydrogel and silicone hydrogel lenses, potentially altering their physical properties (e.g., water content, oxygen permeability, color) and leading to the release of harmful leachables.

  • Limited Efficacy Spectrum: Chlorine-based systems have been shown to have poor efficacy against resilient microorganisms like Acanthamoeba, a causative agent of severe microbial keratitis. Their use has been identified as a significant risk factor for this type of infection[6].

  • Toxicity: Residual chlorine on the lens surface can cause severe ocular irritation, corneal epithelial damage, and inflammatory responses[7][8]. A thorough and validated neutralization/rinsing step is critical.

Historical and Comparative Efficacy Data

Quantitative data on this compound for contact lens disinfection is sparse and largely outdated. The following tables summarize the available information to provide a historical baseline for further investigation.

Table 1: this compound Concentration & Use

Parameter Value Source(s) Notes
Investigated Concentration 4 to 8 ppm (0.004 - 0.008 mg/mL) [1] Historically used concentration for contact lens disinfection.

| Water Purification Dose | 4 mg/L (4 ppm) |[1] | Standard dose for drinking water purification. |

Table 2: Comparative Antimicrobial Activity (Qualitative) Data derived from a 1992 study comparing organic chlorine-releasing compounds against common ocular pathogens.

OrganismThis compound EfficacySodium Dichloroisocyanurate (DCIC) Efficacy3% Hydrogen Peroxide EfficacySource(s)
Pseudomonas aeruginosaRapid antibacterial activityRapid antibacterial activityRapid antibacterial activity[6]
Staphylococcus epidermidisRapid antibacterial activityRapid antibacterial activityRapid antibacterial activity[6]
Candida albicansSlower fungicidal activityMore rapid fungicidal activityRapid fungicidal activity[6]
Fusarium solaniSlower fungicidal activityMore rapid fungicidal activityN/A[6]

Note: This qualitative data highlights potential weaknesses in this compound's fungicidal activity compared to other agents. Modern standards (e.g., ISO 14729) require specific quantitative log reductions for bacteria and fungi.

Investigational Protocol Framework

This section outlines a logical workflow for a research project aimed at evaluating this compound. It is not a validated protocol for use .

Caption: Investigational workflow for the evaluation of this compound.

4.1. Phase 1: Solution Preparation and Stability

  • Reagent Preparation: Prepare a stock solution of this compound. Due to its poor water solubility, co-solvents or buffering agents (e.g., sodium carbonate) may be required[5]. All reagents must be of analytical grade.

  • Working Solution: Prepare fresh working solutions (e.g., 4-10 ppm) in a suitable sterile buffer (e.g., phosphate-buffered saline, PBS) immediately before each experiment.

  • Stability Analysis: At time points 0, 1, 2, 4, 8, and 24 hours after preparation, measure the available free chlorine concentration using a validated method (e.g., DPD colorimetric method) to determine the solution's stability under experimental conditions.

4.2. Phase 2: Material Compatibility Testing

  • Lens Selection: Use a panel of commercially available contact lenses, including representative hydrogel (e.g., etafilcon A) and silicone hydrogel (e.g., senofilcon A, lotrafilcon B) materials.

  • Soaking Protocol: Submerge lenses in the freshly prepared this compound solution for a specified contact time (e.g., 4-6 hours). Perform this as a single soak and in a cyclical manner (e.g., 10 consecutive soak/rinse cycles) to simulate repeated use. Use sterile PBS as a control.

  • Parameter Measurement: After the soaking protocol, thoroughly rinse the lenses with sterile PBS. Measure the following key parameters and compare them to the control group:

    • Diameter: Using a projection method or digital imaging.

    • Water Content: Gravimetrically.

    • Oxygen Permeability (Dk/t): Using a polarographic method.

    • Color/Clarity: Visual inspection and spectrophotometry.

4.3. Phase 3: Antimicrobial Efficacy Testing This protocol should be based on ISO 14729 standards for contact lens disinfectant efficacy.

  • Microorganism Panel: Use the standard panel of challenge organisms: Pseudomonas aeruginosa, Staphylococcus aureus, Serratia marcescens, Candida albicans, and Fusarium solani. It is also critical to include Acanthamoeba castellanii and Acanthamoeba polyphaga (both trophozoites and cysts).

  • Inoculation: Inoculate lenses with a standardized suspension of each organism.

  • Disinfection: Place the inoculated lenses into the this compound solution for the manufacturer's recommended disinfection time (or an experimentally determined time, e.g., 4 hours).

  • Neutralization and Enumeration: Transfer the lenses to a validated neutralizing broth to stop the action of the chlorine. Elute any surviving microorganisms from the lens surface and perform quantitative plating to determine the number of colony-forming units (CFUs).

  • Log Reduction Calculation: Compare the CFU counts from the treated lenses to the initial inoculum count to calculate the log reduction. The FDA requires a minimum 3-log reduction for bacteria and a 1-log reduction for fungi.

4.4. Phase 4: Cytotoxicity Assay

  • Rinsing Protocol Validation: Develop a robust rinsing protocol to remove residual this compound from the lens. This may involve multiple rinses in sterile saline. The effectiveness of this protocol must be validated by measuring the amount of residual chlorine on the lens surface post-rinse.

  • Cell Culture: Culture a human corneal epithelial cell line in appropriate media.

  • Exposure: Place the this compound-treated and thoroughly rinsed contact lenses directly onto the cultured cell monolayer. Include untreated lenses and lenses soaked in saline as negative controls. A known cytotoxic agent (e.g., 0.01% benzalkonium chloride) can serve as a positive control.

  • Viability Assessment: After a defined exposure period (e.g., 24 hours), assess cell viability using a quantitative method such as an MTS assay or a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer-1)[7][9].

Logical Relationship of Key Investigational Parameters

The success of this compound as a potential disinfectant hinges on the interplay between its concentration, the required contact time, and its effects on both microbes and the lens/eye system.

Caption: The relationship between key variables in this compound research.

Conclusion for Researchers

The use of this compound for contact lens sterilization is an area with insufficient modern data to support its safety or efficacy. Any research into this application must proceed with caution, starting with fundamental biocompatibility and stability studies before moving to antimicrobial and cytotoxicity testing. The provided framework serves as a guide to perform the necessary due diligence. Given the known risks of chlorine-releasing agents and the availability of well-characterized, broad-spectrum disinfectants, the rationale for investigating this compound would need to be exceptionally strong.

References

Halazone as a reagent for determining iodine numbers of fats and oils

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Determination of Iodine Value in Fats and Oils

Introduction

The iodine value (IV) is a critical parameter in the characterization of fats and oils, quantifying the degree of unsaturation of the constituent fatty acids. It is defined as the mass of iodine, in grams, that is consumed by 100 grams of a chemical substance.[1] A higher iodine value indicates a greater number of carbon-carbon double bonds in the fat or oil, which is a key indicator of its physical and chemical properties, including its oxidative stability and suitability for various applications, from food products to biofuels. While various methods exist for the determination of the iodine value, the most common are titrimetric methods such as the Wijs and Hanuš methods.[1]

Notably, a patent has been reported for the use of Halazone (p-sulfondichloramidobenzoic acid) as a reagent for determining the iodine content in fats and oils; however, detailed experimental protocols and extensive validation data for this specific application are not widely available in peer-reviewed literature. Therefore, these application notes will focus on the well-established and widely practiced Wijs method, providing a comprehensive protocol for researchers, scientists, and drug development professionals.

Principle of the Wijs Method

The Wijs method is a titrimetric procedure that involves the reaction of an excess of iodine monochloride (ICl), the Wijs reagent, with the double bonds present in the unsaturated fatty acids of the fat or oil sample.[1][2] The sample is dissolved in a non-polar solvent, and a known excess of the Wijs reagent is added. The iodine monochloride reacts with the double bonds, leading to the formation of a di-halogenated derivative.

After the reaction is complete, the unreacted iodine monochloride is determined. This is achieved by adding a solution of potassium iodide (KI), which reacts with the remaining ICl to liberate molecular iodine (I₂).[1][3] The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. A blank determination is performed under the same conditions without the fat or oil sample to account for any side reactions. The difference between the titration volumes for the blank and the sample is used to calculate the amount of iodine that reacted with the sample, and subsequently, the iodine value.

Experimental Protocol: Wijs Method

This protocol outlines the step-by-step procedure for determining the iodine value of fats and oils using the Wijs method.

1. Reagents and Materials

  • Wijs Reagent (Iodine Monochloride Solution): Commercially available or prepared by dissolving iodine in glacial acetic acid, followed by the addition of iodine trichloride or chlorine gas until the desired halogen ratio is achieved. The solution should be stored in a dark, glass-stoppered bottle.

  • Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of deionized water.

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 N): Prepare by dissolving the appropriate amount of Na₂S₂O₃·5H₂O in freshly boiled and cooled deionized water. Standardize against a primary standard such as potassium dichromate.

  • Starch Indicator Solution (1% w/v): Prepare a paste of 1 g of soluble starch in a small amount of cold water and add it to 100 mL of boiling water with constant stirring.

  • Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃): Analytical grade.

  • Fat or Oil Sample

  • Glassware: 500 mL Iodine flasks, burettes, pipettes, volumetric flasks.

2. Sample Preparation

The amount of sample to be used is dependent on the expected iodine value. The goal is to have a 50-60% excess of the Wijs reagent. A general guideline is provided in the table below.

Expected Iodine ValueSample Weight (g)
< 51.0
5 - 200.25 - 1.0
21 - 500.1 - 0.25
51 - 1000.05 - 0.1
101 - 1500.03 - 0.05
151 - 2000.02 - 0.03

3. Procedure

  • Accurately weigh the appropriate amount of the fat or oil sample into a clean, dry 500 mL iodine flask.

  • Add 20 mL of carbon tetrachloride or chloroform to the flask to dissolve the sample. Swirl gently to ensure complete dissolution.

  • Using a pipette, add exactly 25 mL of the Wijs reagent to the flask. Stopper the flask, swirl the contents, and place it in a dark place for 30 minutes (or 1 hour for oils with high iodine values or conjugated double bonds).

  • Prepare a blank determination by adding 20 mL of the solvent and 25 mL of the Wijs reagent to another 500 mL iodine flask. Treat the blank identically to the sample.

  • After the incubation period, remove the flasks from the dark. To each flask, add 20 mL of the 15% potassium iodide solution, followed by 100 mL of deionized water.

  • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution. Add the thiosulfate solution with constant and vigorous shaking until the yellow color of the iodine has almost disappeared.

  • Add 1-2 mL of the starch indicator solution. A deep blue color will form.

  • Continue the titration dropwise, with shaking, until the blue color is completely discharged and the solution becomes colorless.

  • Record the volume of sodium thiosulfate solution used for both the sample (S) and the blank (B) titrations.

4. Calculation of Iodine Value

The iodine value is calculated using the following formula:

Iodine Value = [(B - S) × N × 12.69] / W

Where:

  • B = Volume of sodium thiosulfate solution used for the blank (mL)

  • S = Volume of sodium thiosulfate solution used for the sample (mL)

  • N = Normality of the sodium thiosulfate solution (eq/L)

  • 12.69 = Conversion factor (atomic weight of iodine is 126.9 g/mol , so 1 mL of 1 N Na₂S₂O₃ is equivalent to 0.1269 g of iodine; the formula uses 12.69 to express the result in g I₂/100 g sample)

  • W = Weight of the sample (g)

Data Presentation

The following table provides typical iodine values for a range of common fats and oils. These values can be used as a reference for comparison with experimental results.

Fat or OilIodine Value (g I₂/100 g)
Coconut Oil7 - 12
Butterfat25 - 42
Palm Oil44 - 58
Lard45 - 70
Olive Oil75 - 94
Peanut Oil82 - 107
Cottonseed Oil99 - 119
Corn Oil103 - 128
Soybean Oil120 - 141
Sunflower Oil110 - 143
Safflower Oil140 - 150
Linseed Oil170 - 204

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_calculation Calculation weigh Weigh Fat/Oil Sample dissolve Dissolve in Solvent (CCl4 or CHCl3) weigh->dissolve add_wijs Add Excess Wijs Reagent (ICl) dissolve->add_wijs incubate Incubate in Dark (30-60 min) add_wijs->incubate add_ki Add KI Solution incubate->add_ki titrate_na2s2o3 Titrate with Na2S2O3 add_ki->titrate_na2s2o3 add_starch Add Starch Indicator titrate_na2s2o3->add_starch endpoint Endpoint (Colorless) add_starch->endpoint calculate_iv Calculate Iodine Value endpoint->calculate_iv blank Blank Determination (without sample) blank->calculate_iv

Caption: Experimental workflow for the determination of iodine value using the Wijs method.

chemical_reaction cluster_step1 Step 1: Addition Reaction cluster_step2 Step 2: Liberation of Iodine cluster_step3 Step 3: Titration Unsaturated Fatty Acid\n(-CH=CH-) Unsaturated Fatty Acid (-CH=CH-) Halogenated Derivative\n(-CHI-CHCl-) Halogenated Derivative (-CHI-CHCl-) Unsaturated Fatty Acid\n(-CH=CH-)->Halogenated Derivative\n(-CHI-CHCl-) + ICl (excess) ICl (unreacted) ICl (unreacted) I₂ I₂ ICl (unreacted)->I₂ + KI 2I⁻ 2I⁻ I₂->2I⁻ + 2Na₂S₂O₃

Caption: Chemical reactions in the Wijs method for iodine value determination.

References

Application Notes and Protocols for the Preparation of Halazone Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halazone (4-(dichlorosulfamoyl)benzoic acid) is a halogenated sulfonamide derivative recognized for its potent antimicrobial properties. It has historically been used for the disinfection of drinking water.[1] In the laboratory, this compound is utilized as a research chemical, notably as a carbonic anhydrase II inhibitor and a modulator of sodium channels. A significant challenge in working with this compound is the inherent instability of its solutions, which readily hydrolyze to release hypochlorous acid and chlorine gas, leading to a rapid loss of the active compound.[1] Consequently, the preparation of this compound solutions for experimental use requires careful consideration of solvent, pH, and storage conditions to ensure reproducible and accurate results. Freshly prepared solutions are strongly recommended for all applications.

This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory use, with a focus on maximizing short-term stability for immediate application in experimental settings.

Data Presentation

The inherent instability of this compound in solution means that long-term stability data is not widely available in the literature. The general consensus is that solutions should be prepared fresh for immediate use. However, based on available information, the following table summarizes key solubility and short-term storage recommendations.

ParameterAqueous SolutionsOrganic Solvents (DMSO)
Solubility Slightly soluble in water. Solubility increases above pH 4. Soluble in alkali hydroxides and carbonates.Soluble in DMSO.
Recommended Use Prepare fresh immediately before use.Prepare stock solutions for immediate dilution or short-term storage.
Short-term Storage Not recommended.Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, though fresh preparation is preferred. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Key Considerations Prone to rapid hydrolysis, leading to loss of active chlorine. Light-sensitive.While more stable than aqueous solutions, degradation still occurs.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution for Immediate Use (e.g., for antimicrobial assays)

This protocol is suitable for preparing a working solution of this compound in an aqueous buffer for immediate use in experiments such as determining minimum inhibitory concentration (MIC) or other antimicrobial tests.

Materials:

  • This compound powder

  • Sterile deionized water

  • Sodium carbonate (Na₂CO₃)

  • Boric acid (H₃BO₃)

  • Sodium chloride (NaCl)

  • Sterile buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pH meter

Methodology:

  • Prepare a buffered solvent: To mimic the composition of historical this compound tablets which showed some stability in solid form, a buffered solvent can be prepared. Dissolve sodium carbonate (to a final concentration of approximately 5 mg/mL), boric acid (to a final concentration of approximately 12 mg/mL), and sodium chloride (to a final concentration of approximately 114 mg/mL) in sterile deionized water. Adjust the pH to approximately 7.0-7.5 if necessary.

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder to achieve the desired final concentration.

  • Dissolution: Add the buffered solvent to the this compound powder. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Due to this compound's limited aqueous solubility, sonication in a water bath for a short period may aid dissolution.

  • Immediate Use: Use the freshly prepared solution immediately in your experimental assay. Do not store the aqueous solution.

Protocol 2: Preparation of a this compound Stock Solution in DMSO (e.g., for in vitro cell-based assays)

This protocol is designed for preparing a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous media for final experimental concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Weigh this compound: In a sterile, dry microcentrifuge tube or vial, weigh the desired amount of this compound powder.

  • Add DMSO: Under a fume hood, add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).

  • Dilution for Use: When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before adding it to the experiment. Be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.

Mandatory Visualization

Halazone_Hydrolysis This compound This compound (C₇H₅Cl₂NO₄S) Hydrolysis Hydrolysis This compound->Hydrolysis Water Water (H₂O) Water->Hydrolysis Products Degradation Products Hydrolysis->Products Hypochlorous_Acid Hypochlorous Acid (HOCl) Products->Hypochlorous_Acid Chlorine_Gas Chlorine Gas (Cl₂) Products->Chlorine_Gas p_Sulfonamidobenzoic_Acid p-Sulfonamidobenzoic Acid Products->p_Sulfonamidobenzoic_Acid Carbonic_Anhydrase_Inhibition_Workflow cluster_prep Solution Preparation cluster_assay Enzyme Inhibition Assay cluster_data Data Analysis Prep_this compound Prepare fresh this compound stock in DMSO (Protocol 2) Dilute_this compound Dilute to final concentrations in assay buffer Prep_this compound->Dilute_this compound Add_CA Add Carbonic Anhydrase II Dilute_this compound->Add_CA Add_Substrate Add Substrate (e.g., p-NPA) Add_CA->Add_Substrate Incubate Incubate at controlled temp. Add_Substrate->Incubate Measure_Abs Measure absorbance change over time Incubate->Measure_Abs Calculate_Rates Calculate reaction rates Measure_Abs->Calculate_Rates Determine_IC50 Determine IC₅₀ value Calculate_Rates->Determine_IC50

References

Application Notes and Protocols for Disinfecting Cell Culture Incubators with Halazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a sterile environment within a cell culture incubator is paramount to prevent contamination and ensure the integrity of experimental results. While standard disinfection methods involving alcohol, heat, or hydrogen peroxide vapor are common, exploring alternative biocidal agents can be beneficial. Halazone (4-(dichlorosulfamoyl)benzoic acid) is a chlorine-releasing compound that, upon dissolution in water, generates hypochlorous acid (HOCl), a potent antimicrobial agent.[1] This document provides detailed application notes and protocols for the proposed use of this compound as a disinfectant for cell culture incubators. It is important to note that the use of this compound for this specific application is not yet a widespread or standardized practice and requires thorough in-house validation.

Mechanism of Action: this compound's disinfecting properties are not due to the compound itself, but rather the hypochlorous acid (HOCl) that is liberated when it reacts with water.[1] HOCl is a strong oxidizing agent that effectively kills a broad spectrum of microorganisms, including bacteria, fungi, and viruses, by damaging their cell walls and essential proteins.[2][3][4]

Quantitative Data on Biocidal Activity of Hypochlorous Acid

The following tables summarize the reported efficacy of hypochlorous acid against common types of cell culture contaminants. This data provides a basis for the potential effectiveness of this compound-derived HOCl solutions.

Table 1: Bactericidal Activity of Hypochlorous Acid

MicroorganismConcentration of HOCl (ppm)Contact TimeLog ReductionReference
Escherichia coli2010 minutes> 6[5]
Staphylococcus aureus2010 minutes> 6[5]
Pseudomonas aeruginosa801 minute> 5[3]
Methicillin-resistant Staphylococcus aureus (MRSA)801 minute> 5[3]
Enterococcus faecalis801 minute> 5[3]

Table 2: Fungicidal and Virucidal Activity of Hypochlorous Acid

MicroorganismConcentration of HOCl (ppm)Contact TimeLog Reduction/InactivationReference
Aspergillus brasiliensis2000Not specified≥ 4[4]
Aspergillus flavusNot specified2 minutesEffective[5]
Candida albicans8030 secondsKilled[6]
Influenza A virus< 0.5 (gaseous)Not specifiedEffective inactivation[7]
Norovirus2001 minuteEffective decontamination[8]

Experimental Protocols

Protocol 1: Preparation of this compound Disinfectant Solution

Materials:

  • This compound powder or tablets

  • Sterile distilled water

  • Sterile glass or plastic container

  • Appropriate Personal Protective Equipment (PPE): gloves, safety goggles, lab coat[4][9]

Procedure:

  • Determine Required Concentration: Based on available data, a starting concentration of 200-500 ppm of available chlorine is recommended for initial validation.[10][11] The exact amount of this compound required will depend on the purity of the compound.

  • Dissolution: Dissolve the calculated amount of this compound powder or the appropriate number of tablets in sterile distilled water in a clean, sterile container. Agitate the solution gently until the this compound is completely dissolved.

  • Fresh Preparation: this compound solutions are known to be unstable and lose their efficacy over time.[1] Therefore, it is crucial to prepare the disinfectant solution fresh before each use.

Protocol 2: Disinfection of a Cell Culture Incubator

Materials:

  • Freshly prepared this compound disinfectant solution (200-500 ppm)

  • Sterile, lint-free cloths or wipes

  • Sterile water for rinsing (optional, depending on validation)

  • 70% ethanol

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation:

    • Turn off the incubator and disconnect it from the power supply.[12][13]

    • Remove all cultures, shelves, supports, and the water pan from the incubator.[12][13]

  • Initial Cleaning:

    • Clean the interior surfaces of the incubator, as well as all removed components, with a mild detergent and water to remove any gross contamination.[14]

    • Rinse thoroughly with sterile water and dry completely with sterile, lint-free wipes.

  • Disinfection:

    • Thoroughly wipe all interior surfaces of the incubator (walls, top, bottom, and the inside of the door) with a sterile cloth saturated with the freshly prepared this compound solution. Ensure all surfaces are completely wetted.

    • Wipe down all shelves, supports, and the water pan with the this compound solution.

    • Allow a minimum contact time of 10-15 minutes.[10] The optimal contact time should be determined during the validation process.

  • Rinsing (Optional):

    • Depending on the validation results regarding potential residues, it may be necessary to rinse the surfaces with sterile water to remove any remaining disinfectant. This step is crucial to prevent any potential toxicity to subsequent cell cultures.

  • Final Steps:

    • Wipe all surfaces dry with sterile, lint-free cloths.

    • Reassemble the incubator by placing the shelves, supports, and an empty, sterile water pan back inside.

    • Wipe the exterior of the incubator, particularly the door handle, with 70% ethanol.[14]

    • Close the incubator door, reconnect the power, and turn it on. Allow the temperature and CO2 levels to stabilize before reintroducing cell cultures.

Protocol 3: Validation of Disinfection Efficacy (Surface Challenge Test)

This protocol is adapted from standard disinfectant efficacy testing methodologies.[1][15]

Materials:

  • Sterile stainless steel coupons (representative of the incubator interior)

  • Cultures of relevant test microorganisms (e.g., E. coli, S. aureus, A. brasiliensis, Mycoplasma pneumoniae)

  • This compound disinfectant solution at the desired concentration

  • Sterile neutralizing broth (to inactivate the disinfectant)

  • Sterile swabs or contact plates (e.g., RODAC plates)

  • Appropriate culture media for the test microorganisms

  • Incubator for microbial growth

Procedure:

  • Inoculation of Coupons:

    • In a biosafety cabinet, inoculate the surface of the sterile stainless steel coupons with a known concentration of the test microorganism.

    • Allow the coupons to dry under sterile conditions.

  • Disinfection:

    • Place the inoculated, dried coupons in a sterile petri dish.

    • Cover the surface of the coupons with the freshly prepared this compound disinfectant solution.

    • Allow the specified contact time (e.g., 5, 10, 15 minutes).

  • Neutralization and Recovery:

    • After the contact time, aseptically transfer the coupons into a tube containing a sterile neutralizing broth to stop the action of the disinfectant.

    • Alternatively, swab the surface of the coupon and place the swab in neutralizing broth, or press a contact plate onto the coupon surface.

  • Quantification of Survivors:

    • Plate serial dilutions of the neutralizing broth onto appropriate agar plates.

    • Incubate the plates under optimal conditions for the test microorganism.

  • Controls:

    • Positive Control: Inoculate coupons and treat them with a sterile water blank instead of the disinfectant to determine the initial microbial load.

    • Negative Control: Use sterile, un-inoculated coupons to ensure the sterility of the materials and technique.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on the plates from both the treated and positive control groups.

    • Calculate the log reduction in microbial count achieved by the this compound solution. A successful disinfection should typically demonstrate a log reduction of ≥ 3 to ≥ 5, depending on regulatory guidelines and internal standards.

Visualizations

dot

Disinfection_Workflow cluster_prep Preparation cluster_disinfection Disinfection cluster_final Final Steps A Power Off and Empty Incubator B Initial Cleaning (Detergent and Water) A->B C Prepare Fresh this compound Solution (200-500 ppm) B->C D Wipe all Surfaces and Components C->D E Maintain Contact Time (e.g., 10-15 min) D->E F Rinse with Sterile Water (Optional) E->F G Dry Surfaces F->G H Reassemble and Power On G->H

Caption: Experimental workflow for incubator disinfection.

dot

Validation_Protocol Start Start Validation Inoculate Inoculate sterile coupons with test microorganism Start->Inoculate Dry Dry inoculated coupons Inoculate->Dry Disinfect Apply this compound solution for a set contact time Dry->Disinfect Neutralize Transfer coupons to neutralizing broth Disinfect->Neutralize Plate Plate serial dilutions Neutralize->Plate Incubate Incubate plates Plate->Incubate Count Count Colony Forming Units (CFUs) Incubate->Count Calculate Calculate Log Reduction Count->Calculate Decision Log Reduction ≥ 3? Calculate->Decision Pass Protocol Validated Decision->Pass Yes Fail Adjust Protocol (Concentration/Contact Time) Decision->Fail No Fail->Disinfect

Caption: Logical relationship of a complete disinfection and validation protocol.

Safety Precautions

  • Always handle this compound powder in a well-ventilated area and wear appropriate PPE, including gloves, safety goggles, and a lab coat, to avoid contact with skin and eyes.[4][9]

  • Avoid the formation of dust and aerosols when handling this compound powder.[9]

  • In case of skin contact, wash the affected area thoroughly with soap and water.[9] In case of eye contact, rinse with water for at least 15 minutes and seek medical attention.[9]

  • Store this compound in a cool, dry, and dark place, away from incompatible materials.

  • As with any chlorine-releasing agent, ensure adequate ventilation during the disinfection process to avoid inhalation of any released chlorine gas.

References

Halazone as a Spermicidal Agent: Application Notes and Protocols for Reproductive Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have revealed a significant gap in the scientific research regarding the specific use of Halazone as a spermicidal agent. While its application for water purification is well-documented, and anecdotal evidence suggests its use in dilute solutions (4-8 ppm available chlorine) as a spermicide, there is a notable absence of published studies providing quantitative data on its efficacy, detailed experimental protocols for its evaluation, or in-depth analysis of its mechanism of action on spermatozoa.

Therefore, this document provides a generalized framework for the evaluation of a potential spermicidal agent, drawing upon established methodologies in reproductive biology. The proposed protocols and application notes are based on standard practices for assessing sperm viability, motility, and acrosomal status, and are intended to serve as a guide for researchers interested in investigating this compound or other novel compounds as potential spermicides. The hypothetical mechanism of action described is based on the known properties of chlorine-releasing compounds.

Application Notes

This compound (4-(dichlorosulfamoyl)benzoic acid) is a chlorine-releasing compound known for its potent antimicrobial properties. In the context of reproductive biology, its utility as a spermicidal agent would theoretically stem from its ability to induce oxidative stress, leading to rapid sperm immobilization and loss of viability. The primary active agent, hypochlorous acid, is a strong oxidizing agent that can disrupt the structural integrity and metabolic functions of spermatozoa.

Potential Advantages:

  • Broad-spectrum activity: As a chlorine-releasing agent, this compound would likely be effective against a wide range of microorganisms in addition to sperm, offering potential dual protection.

  • Rapid action: Oxidative damage to sperm is typically a very fast process, which is a desirable characteristic for a spermicidal agent.

Areas for Investigation:

  • Efficacy and Potency (EC50): Determination of the effective concentration of this compound that immobilizes 50% of sperm is crucial.

  • Cytotoxicity: Assessing the impact of effective spermicidal concentrations on vaginal and cervical epithelial cells is essential to ensure safety.

  • Mechanism of Action: Elucidating the precise molecular targets of this compound in sperm and the signaling pathways involved in cell death.

  • Stability and Formulation: Investigating the stability of this compound in various contraceptive formulations (gels, creams, films).

Experimental Protocols

The following are detailed, generalized protocols for the in vitro evaluation of a potential spermicidal agent like this compound.

Sperm Motility Assessment (Sander-Cramer Assay)

This assay is a fundamental test to determine the spermicidal activity of a compound by assessing the immobilization of sperm.

Materials:

  • Freshly collected human semen samples (normozoospermic).

  • Biggers-Whitten-Whittingham (BWW) medium or other suitable sperm culture medium.

  • This compound stock solution (prepared fresh in BWW medium).

  • Microscope slides and coverslips.

  • Incubator (37°C).

  • Positive control (e.g., Nonoxynol-9).

  • Negative control (BWW medium alone).

Procedure:

  • Allow the semen sample to liquefy for 30 minutes at 37°C.

  • Perform a swim-up or density gradient centrifugation to harvest a population of highly motile sperm.

  • Adjust the sperm concentration to 20 x 10^6 sperm/mL in BWW medium.

  • Prepare serial dilutions of this compound in BWW medium to achieve a range of final concentrations to be tested.

  • On a pre-warmed microscope slide, mix 10 µL of the sperm suspension with 10 µL of the this compound dilution.

  • Immediately start a stopwatch and observe the sperm motility under a microscope at 400x magnification.

  • Record the time at which 100% of the sperm become immotile.

  • Repeat the procedure for each this compound concentration, the positive control, and the negative control.

  • The minimum effective concentration (MEC) is the lowest concentration that causes 100% immobilization within a specified time (e.g., 20 seconds).

Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay distinguishes between live and dead sperm based on membrane integrity.

Materials:

  • Sperm suspension treated with various concentrations of this compound (from the motility assay).

  • Eosin-Nigrosin stain.

  • Microscope slides.

  • Microscope with bright-field optics.

Procedure:

  • Following the motility assessment, take 10 µL of the sperm suspension treated with this compound.

  • Mix the sperm suspension with 20 µL of Eosin-Nigrosin stain on a clean microscope slide.

  • Incubate for 30 seconds.

  • Prepare a thin smear and allow it to air dry completely.

  • Observe the slide under a microscope at 1000x magnification (oil immersion).

  • Count at least 200 sperm and classify them as:

    • Live (unstained): Sperm with intact membranes will appear white or colorless.

    • Dead (stained): Sperm with compromised membranes will take up the eosin stain and appear pink or red against the dark nigrosin background.

  • Calculate the percentage of viable sperm for each this compound concentration.

Acrosome Integrity Assay (Fluorescein Isothiocyanate-Peanut Agglutinin - FITC-PNA Staining)

This assay evaluates the status of the acrosome, which is essential for fertilization.

Materials:

  • Sperm suspension treated with various concentrations of this compound.

  • Phosphate-buffered saline (PBS).

  • Methanol (ice-cold).

  • FITC-PNA solution.

  • Propidium iodide (PI) solution (counterstain for viability).

  • Fluorescence microscope.

Procedure:

  • Wash the treated sperm suspension with PBS.

  • Fix the sperm by incubating with ice-cold methanol for 30 seconds.

  • Wash the sperm again with PBS.

  • Incubate the sperm with FITC-PNA solution in the dark for 30 minutes at room temperature.

  • Counterstain with PI solution for 5 minutes.

  • Wash the sperm with PBS.

  • Observe the sperm under a fluorescence microscope.

  • Categorize the sperm based on staining patterns:

    • Acrosome-intact, live: Green fluorescence over the acrosomal region, no red fluorescence.

    • Acrosome-reacted, live: No or faint green fluorescence over the acrosomal region, no red fluorescence.

    • Acrosome-intact, dead: Green fluorescence over the acrosomal region and red fluorescence in the nucleus.

    • Acrosome-reacted, dead: No or faint green fluorescence over the acrosomal region and red fluorescence in the nucleus.

  • Calculate the percentage of sperm in each category.

Data Presentation

All quantitative data from the above experiments should be summarized in clearly structured tables to facilitate comparison between different concentrations of the test agent and the controls.

Table 1: Effect of this compound on Sperm Motility

ConcentrationTime to 100% Immobilization (seconds)
Negative Control> 1800
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3
Positive Control

Table 2: Effect of this compound on Sperm Viability

ConcentrationPercentage of Viable Sperm (%)
Negative Control
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3
Positive Control

Table 3: Effect of this compound on Acrosome Integrity

ConcentrationAcrosome-Intact (%)Acrosome-Reacted (%)
Negative Control
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3
Positive Control

Visualization of Workflows and Pathways

Experimental Workflow for Spermicidal Agent Evaluation

G cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis semen_collection Semen Collection (Normozoospermic Donor) liquefaction Liquefaction (30 min at 37°C) semen_collection->liquefaction sperm_isolation Sperm Isolation (Swim-up/Density Gradient) liquefaction->sperm_isolation concentration_adjustment Concentration Adjustment (20x10^6 sperm/mL) sperm_isolation->concentration_adjustment treatment Incubation with this compound (Various Concentrations) concentration_adjustment->treatment controls Positive & Negative Controls concentration_adjustment->controls motility_assay Motility Assessment (Sander-Cramer) treatment->motility_assay viability_assay Viability Assay (Eosin-Nigrosin) treatment->viability_assay acrosome_assay Acrosome Integrity Assay (FITC-PNA) treatment->acrosome_assay data_analysis Data Tabulation & Analysis (EC50, MEC) motility_assay->data_analysis viability_assay->data_analysis acrosome_assay->data_analysis

Caption: Experimental workflow for the in vitro evaluation of a potential spermicidal agent.

Hypothetical Signaling Pathway of this compound's Spermicidal Action

G cluster_0 Initiation cluster_1 Cellular Targets cluster_2 Molecular Effects cluster_3 Physiological Outcomes This compound This compound hclo Hypochlorous Acid (HClO) (Active Agent) This compound->hclo sperm_membrane Sperm Plasma Membrane hclo->sperm_membrane Oxidative Attack mitochondria Mitochondria hclo->mitochondria Oxidative Attack axonemal_proteins Axonemal Proteins hclo->axonemal_proteins Oxidative Attack lipid_peroxidation Lipid Peroxidation sperm_membrane->lipid_peroxidation atp_depletion ATP Depletion mitochondria->atp_depletion dna_damage DNA Damage mitochondria->dna_damage protein_oxidation Protein Oxidation axonemal_proteins->protein_oxidation membrane_damage Membrane Damage lipid_peroxidation->membrane_damage loss_of_motility Loss of Motility protein_oxidation->loss_of_motility atp_depletion->loss_of_motility loss_of_viability Loss of Viability dna_damage->loss_of_viability membrane_damage->loss_of_viability

Caption: Hypothetical mechanism of this compound's spermicidal action via oxidative stress.

Troubleshooting & Optimization

Technical Support Center: Optimizing Halazone for Laboratory Surface Disinfection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Halazone as a surface disinfectant in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a disinfectant?

This compound, with the chemical name 4-(dichlorosulfamoyl)benzoic acid, is a chlorine-releasing compound.[1] Its disinfecting properties are not due to the compound itself, but to the hypochlorous acid (HClO) that is released when this compound dissolves in water.[1][2] This hypochlorous acid is a potent oxidizing agent that denatures or destroys organic compounds, leading to the inactivation of microorganisms.[1]

Q2: What is a typical starting concentration for this compound in surface disinfection?

While widely used for water disinfection at concentrations of 4-8 ppm, surface disinfection often requires higher concentrations to combat greater microbial loads and the presence of organic matter.[1][2] A general-purpose laboratory disinfectant should have approximately 1 g/L (1000 ppm) of available chlorine. For significant biohazardous spills or in the presence of large amounts of organic material, a stronger solution of 5 g/L (5000 ppm) is recommended.[3]

Q3: How stable are this compound solutions?

This compound solutions are known to be unstable and lose chlorine content rapidly.[2] Opened bottles of this compound tablets have a very short usable life, often three days or less.[1] Therefore, it is critical to prepare fresh working solutions daily for consistent and effective disinfection.[4]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound powder and solutions, appropriate PPE is essential. This includes wearing suitable protective clothing, such as a lab coat, tightly fitting safety goggles with side-shields, and chemical-impermeable gloves.[5][6][7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6][7]

Troubleshooting Guide

Q5: Why am I seeing poor or inconsistent disinfection results?

Several factors can lead to reduced efficacy. Consider the following possibilities:

  • Presence of Organic Matter: Organic materials like soil, blood, or residual culture media can neutralize the active hypochlorous acid, reducing its effectiveness.[8][9] Solution: Always pre-clean surfaces with soap and water to remove visible dirt and organic load before applying the this compound solution.[9][10]

  • Incorrect pH: The disinfecting power of chlorine-based solutions is pH-dependent. This compound's active component, hypochlorous acid (HOCl), is more effective in acidic to neutral conditions.[8] At a higher pH, the less effective hypochlorite ion (OCl⁻) becomes the dominant species.[11][12] Solution: Check the pH of your prepared solution. The solubility of this compound increases above pH 4.[13] For optimal disinfection, the pH of the final solution should generally be below 8.[11]

  • Insufficient Contact Time: The disinfectant needs a specific amount of time, known as contact time, to remain wet on the surface to kill microorganisms.[9][14] Solution: Ensure the surface remains visibly wet for the entire duration of the recommended contact time. This may require reapplication in environments with high airflow or temperature.[14] A minimum of 10 minutes is a common recommendation for many disinfectants, but this should be validated for your specific application.[11][15]

  • Degraded Solution: this compound solutions are not stable.[2] Using a solution that was prepared hours or days earlier will result in significantly lower active chlorine content. Solution: Always prepare fresh this compound solutions immediately before use.[4]

Q6: My this compound powder is difficult to dissolve. What can I do?

This compound has low solubility in water, especially at a low pH.[13] Its solubility can be increased by mixing it with an alkaline substance, such as sodium carbonate, which helps to salify the carboxyl function.[16] Commercial this compound tablets often include an alkaline buffer for this reason.[11] If you are using pure this compound powder, preparing a concentrated stock in a slightly alkaline solution before diluting it to the final working concentration and desired pH can improve solubility.

Data Summary Tables

Table 1: General Concentration Guidelines for Chlorine-Based Disinfectants

ApplicationAvailable Chlorine ConcentrationNotes
General Laboratory Surface Disinfection1 g/L (1000 ppm)For routine cleaning of non-critical surfaces.[3]
Biohazardous Spills / High Organic Load5 g/L (5000 ppm)Recommended for areas with significant contamination.[3]
Water Disinfection (Reference)2 - 10 ppmEffective for treating drinking water of unknown quality.[2]

Table 2: Factors Influencing this compound Efficacy

FactorOptimal Condition/EffectRationale
pH More effective at lower (acidic to neutral) pH.[8]A lower pH favors the formation of hypochlorous acid (HOCl), which is a more potent disinfectant than the hypochlorite ion (OCl⁻) that dominates at higher pH.[8][11][12]
Organic Load Presence significantly reduces efficacy.[8][9]Organic matter reacts with and neutralizes the active chlorine, reducing the amount available for disinfection.[9]
Temperature Increased temperature generally increases efficacy.Higher temperatures can speed up chemical reactions, enhancing germicidal activity. However, it can also increase evaporation, affecting contact time.[12][17]
Contact Time Varies by microbe and concentration; minimum of 1-10 minutes.Adequate time is required for the disinfectant to penetrate and inactivate microorganisms. Longer contact times can compensate for lower concentrations.[14][18]
Solution Age Freshly prepared solutions are most effective.This compound solutions are unstable and rapidly lose active chlorine, especially when exposed to light.[2][4]

Experimental Protocols & Visualizations

Protocol: Determining Optimal this compound Concentration via a Surface Coupon Test

This protocol outlines a method to validate the efficacy of a chosen this compound concentration against a specific microorganism on a common laboratory surface material (e.g., stainless steel, plastic).

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10,000 ppm available chlorine). As this compound is poorly soluble in water, it can first be dissolved in a small amount of a dilute alkaline solution (e.g., sodium carbonate) and then brought to the final volume with distilled water.[16][19]

  • Test Coupons: Use sterile coupons (e.g., 1x1 cm squares) of the desired surface material.

  • Microorganism Culture: Prepare a liquid culture of the target microorganism with a known concentration (e.g., 10^6 CFU/mL).

  • Neutralizing Broth: A solution to stop the action of the this compound (e.g., sodium thiosulfate solution).

  • Plating Media: Standard agar plates for enumerating surviving microorganisms.

2. Experimental Workflow:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Analysis cluster_control Controls A Prepare fresh this compound working solutions (e.g., 500, 1000, 2500, 5000 ppm) B Prepare microbial culture (e.g., 10^6 CFU/mL) C Sterilize surface coupons (e.g., stainless steel) D Inoculate each coupon with microbial culture and let dry C->D E Apply this compound solution to coupons D->E F Allow specified contact time (e.g., 1, 5, 10 minutes) E->F G Transfer coupon to neutralizing broth F->G H Plate serial dilutions of broth onto agar G->H I Incubate plates and count colonies (CFU) H->I J Calculate Log Reduction I->J K Positive Control: Inoculated coupon, no disinfectant L Negative Control: Sterile coupon, no inoculation

Caption: Workflow for a surface disinfection efficacy test.

3. Procedure Steps:

  • Inoculation: Pipette a small, defined volume of the microbial culture onto the center of each sterile coupon. Allow the coupons to dry completely in a biosafety cabinet.

  • Application: Apply the prepared this compound working solutions to the inoculated coupons. Ensure the entire surface is covered. A parallel set of coupons should be treated with sterile water as a positive control.

  • Contact Time: Allow the disinfectant to act for the predetermined contact times (e.g., 1, 5, and 10 minutes).

  • Neutralization: After the contact time has elapsed, transfer each coupon into a tube containing neutralizing broth to immediately stop the disinfecting action.

  • Enumeration: Vortex the tube to dislodge surviving bacteria. Perform serial dilutions of the neutralizing broth and plate them onto agar.

  • Incubation & Calculation: Incubate the plates until colonies are visible. Count the colonies (CFU) and calculate the log reduction in microbial numbers compared to the positive control. A successful disinfection typically requires a 3-log (99.9%) or greater reduction.

Mechanism of Action & Troubleshooting

The core of this compound's function is the release of hypochlorous acid. Understanding this pathway helps in troubleshooting.

G cluster_pathway Disinfection Pathway cluster_factors Troubleshooting Factors This compound This compound Powder Solution This compound Solution (releases HOCl) This compound->Solution Water Water (H₂O) Water->Solution HOCl Hypochlorous Acid (HOCl) (Active Disinfectant) Solution->HOCl Damage Oxidative Damage to Proteins & Membranes HOCl->Damage Death Microbial Inactivation Damage->Death Organic Organic Matter Organic->HOCl Neutralizes pH High pH (>8) pH->HOCl Reduces Formation Time Low Contact Time Time->Damage Prevents Age Old Solution Age->Solution Degrades

References

Technical Support Center: Halazone Quenching in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Halazone in cell culture experiments. Here you will find detailed information on quenching methods, experimental protocols, and potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell culture?

This compound (4-(dichlorosulfamoyl)benzoic acid) is a chlorine-based oxidizing agent. In aqueous solutions like cell culture media, it releases hypochlorous acid (HOCl), a potent reactive chlorine species.[1] This reactive nature is responsible for its antimicrobial properties and its effects on cells in culture, which are primarily mediated through oxidative stress.

Q2: Why is it necessary to quench this compound in cell culture experiments?

Quenching is a critical step to stop the chemical reaction of this compound at a specific time point. This is essential for:

  • Time-course studies: To accurately assess the cellular response at defined exposure durations.

  • Preventing unwanted reactions: To avoid continued oxidative damage to cells and cellular components during subsequent experimental steps like cell lysis or staining.

  • Protecting downstream reagents: To prevent interference of residual this compound with assay reagents, which can lead to inaccurate results.

Q3: What are the recommended quenching agents for this compound in cell culture?

The most common and effective quenching agents for this compound (hypochlorous acid) are reducing agents that can neutralize reactive chlorine species. The top three recommended quenchers are:

  • Sodium Thiosulfate

  • Ascorbic Acid (Vitamin C)

  • Glutathione (GSH)

Quenching Agent Comparison

The choice of quenching agent can depend on the specific experimental requirements, including the cell type, downstream assays, and desired reaction kinetics.

Quenching AgentMolar Ratio (Quencher:HOCl) for Effective QuenchingReaction SpeedConsiderations for Cell Culture
Sodium Thiosulfate ~2:1Very FastCan be cytotoxic at higher concentrations and may interfere with certain viability assays.[2][3]
Ascorbic Acid Stoichiometric (1:1)Very FastGenerally well-tolerated by cells and can provide antioxidant benefits.[4][5][6] However, it can interfere with assays that measure redox status.[7]
Glutathione (GSH) Stoichiometric (1:1)Very FastA natural intracellular antioxidant, making it a physiologically relevant quencher.[8][9]

Experimental Protocols

Important Note: The optimal concentration of the quenching agent should be determined empirically for your specific experimental conditions (i.e., this compound concentration, cell type, and media composition). It is recommended to use the lowest effective concentration to minimize potential off-target effects.

Protocol 1: Quenching this compound with Sodium Thiosulfate
  • Prepare a sterile stock solution of Sodium Thiosulfate:

    • Dissolve sodium thiosulfate pentahydrate in sterile phosphate-buffered saline (PBS) or cell culture medium to a stock concentration of 100 mM.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store at 4°C for up to one month.

  • Quenching Procedure:

    • At the end of the this compound treatment period, add the sodium thiosulfate stock solution directly to the cell culture wells to achieve the desired final concentration. A 2:1 molar excess of thiosulfate to this compound is a good starting point.

    • For example, to quench 100 µM this compound, add sodium thiosulfate to a final concentration of 200 µM.

    • Gently swirl the plate to ensure thorough mixing. The quenching reaction is very rapid.

    • Proceed immediately with your downstream application (e.g., cell washing, lysis, or viability assay).

Protocol 2: Quenching this compound with Ascorbic Acid
  • Prepare a sterile stock solution of Ascorbic Acid:

    • Note: Ascorbic acid is unstable in solution, especially at neutral pH and in the presence of oxygen and metal ions.[10] Prepare fresh for each experiment.

    • Dissolve L-ascorbic acid in sterile PBS or serum-free medium to a stock concentration of 10-100 mM. Protect the solution from light.

    • Filter-sterilize using a 0.22 µm syringe filter.

  • Quenching Procedure:

    • Following this compound treatment, add the freshly prepared ascorbic acid solution to the culture wells. A 1:1 molar ratio of ascorbic acid to this compound is generally sufficient.

    • For instance, for a 100 µM this compound treatment, add ascorbic acid to a final concentration of 100 µM.

    • Mix gently by swirling the plate.

    • Proceed with subsequent experimental steps.

Protocol 3: Quenching this compound with Glutathione (GSH)
  • Prepare a sterile stock solution of L-Glutathione reduced:

    • Dissolve L-Glutathione reduced in sterile PBS or cell culture medium to a stock concentration of 100 mM.

    • Filter-sterilize the solution and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Quenching Procedure:

    • After the desired this compound exposure time, add the glutathione stock solution to the cell culture to a final concentration at least equimolar to the this compound concentration.

    • To quench 100 µM this compound, add glutathione to a final concentration of at least 100 µM.

    • Gently mix the contents of the wells.

    • Continue with your experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Quenching - Insufficient concentration of quenching agent.- Inadequate mixing of the quencher in the culture well.- Increase the molar excess of the quenching agent to this compound (e.g., from 2:1 to 5:1 for sodium thiosulfate).- Ensure thorough but gentle mixing after adding the quencher.
Cell Death/Toxicity After Quenching - The quenching agent itself is cytotoxic at the concentration used.- The quenching reaction byproducts are toxic.- Perform a toxicity control experiment with the quenching agent alone to determine its non-toxic concentration range for your cell line.[2]- Reduce the concentration of the quenching agent to the lowest effective level.- Consider switching to a more biocompatible quenching agent like ascorbic acid or glutathione.
Interference with Downstream Assays (e.g., Viability Assays) - The quenching agent directly reacts with the assay reagents.- For example, reducing agents like ascorbic acid can non-enzymatically reduce tetrazolium salts (e.g., MTT), leading to a false-positive signal for cell viability.[7]- Run a control with the quenching agent in cell-free media to check for direct interference with your assay.- If interference is observed, wash the cells with PBS after quenching and before adding the assay reagents.- Consider using a viability assay with a different detection principle (e.g., an ATP-based assay if a redox-based assay shows interference).
Precipitate Forms in the Media After Adding Quencher - The quenching agent or its reaction products are insoluble in the cell culture medium.- Ensure the quenching agent is fully dissolved in the stock solution.- If the issue persists, consider changing the quenching agent.

Signaling Pathways and Experimental Workflows

This compound, through the action of hypochlorous acid, induces oxidative stress, which can impact various cellular signaling pathways. Two key pathways that are often affected are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

Hypochlorous Acid Effect on NF-κB Signaling

Hypochlorous acid has been shown to inhibit the activation of NF-κB.[11][12][13] It can achieve this by oxidizing key cysteine residues on the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate the transcription of its target genes.

G This compound This compound HOCl Hypochlorous Acid (HOCl) This compound->HOCl releases IKK IKK Complex HOCl->IKK inhibits (oxidation) IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkBa->NFkB degradation of IκBα Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates

Caption: Inhibition of the NF-κB pathway by this compound-derived hypochlorous acid.

Hypochlorous Acid Effect on MAPK Signaling

Hypochlorous acid can activate MAP kinase pathways, including ERK1/2 and p38.[1] This activation is part of the cellular stress response. The activation of ERK, in particular, has been suggested to promote cell survival in response to the oxidative challenge posed by hypochlorous acid.

G This compound This compound HOCl Hypochlorous Acid (HOCl) This compound->HOCl releases CellStress Cellular Oxidative Stress HOCl->CellStress MAPKKK MAPKKK CellStress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK activates ERK ERK1/2 MAPKK->ERK activates p38 p38 MAPKK->p38 activates Survival Cell Survival ERK->Survival Inflammation Inflammation/Apoptosis p38->Inflammation

Caption: Activation of MAPK signaling pathways by this compound-induced oxidative stress.

General Experimental Workflow for this compound Treatment and Quenching

The following diagram illustrates a typical workflow for a cell-based experiment involving this compound treatment and subsequent quenching.

G cluster_0 Experimental Workflow A Seed Cells B Treat with this compound (desired concentration and time) A->B C Add Quenching Agent (e.g., Sodium Thiosulfate) B->C D Wash Cells with PBS (optional, but recommended) C->D E Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) D->E

Caption: A generalized workflow for cell culture experiments involving this compound.

References

Troubleshooting Halazone instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Halazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and troubleshooting of this compound in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question 1: My this compound solution appears cloudy or has a precipitate.

Answer:

This issue is often related to the low aqueous solubility of this compound. Here are several potential causes and solutions:

  • Insufficient Dissolution Time: this compound dissolves slowly in water. Ensure you have allowed adequate time for dissolution with sufficient agitation.

  • Low pH of the Solution: this compound's solubility is significantly higher in alkaline conditions.[1] Consider the following:

    • Action: Adjust the pH of your aqueous solution to a range of 8-9 using a suitable buffer (e.g., phosphate or borate buffer) before adding this compound.

    • Caution: Be aware that the stability of this compound is also pH-dependent. Very high pH values may accelerate its degradation.

  • Low Temperature: Solubility can decrease at lower temperatures. If your protocol allows, try preparing the solution at room temperature.

  • Incorrect Solvent: this compound is sparingly soluble in water but more soluble in alcohol and glacial acetic acid.[2] If your experimental design permits, consider using a co-solvent.

A logical workflow for troubleshooting solubility issues is presented below.

G start Cloudy this compound Solution check_time Was sufficient dissolution time allowed with agitation? start->check_time increase_time Increase dissolution time and agitation. check_time->increase_time No check_ph Is the solution pH neutral or acidic? check_time->check_ph Yes increase_time->check_ph adjust_ph Adjust pH to 8-9 using a suitable buffer. check_ph->adjust_ph Yes check_temp Is the solution at a low temperature? check_ph->check_temp No end_soluble Solution should be clear. adjust_ph->end_soluble adjust_temp Prepare solution at room temperature (if protocol allows). check_temp->adjust_temp Yes consider_cosolvent Consider using a co-solvent (e.g., ethanol) if compatible. check_temp->consider_cosolvent No adjust_temp->end_soluble consider_cosolvent->end_soluble

Figure 1: Troubleshooting workflow for this compound solubility issues.

Question 2: I am observing a rapid loss of active chlorine in my this compound solution.

Answer:

The instability of the N-Cl bond in this compound leads to the loss of active chlorine.[2] Several factors can accelerate this degradation:

  • Exposure to Light: this compound is light-sensitive.[2]

    • Solution: Prepare and store this compound solutions in amber-colored glassware or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Elevated Temperature: Higher temperatures increase the rate of hydrolysis and degradation.

    • Solution: Store stock solutions at refrigerated temperatures (2-8 °C). For experiments, maintain the temperature as low as your protocol allows.

  • Inappropriate pH: While alkaline pH improves solubility, extremes in pH can affect stability. The stability of similar N-chloro compounds is known to be pH-dependent.

    • Solution: Maintain the pH of your solution within a moderately alkaline range (e.g., pH 8-9) for a balance of solubility and stability. Avoid highly acidic or highly alkaline conditions.

  • Presence of Contaminants: Metal ions can catalyze the decomposition of N-chloro compounds.

    • Solution: Use high-purity water (e.g., deionized or distilled) and clean glassware to prepare your solutions.

The general degradation pathway of this compound in aqueous solution is through hydrolysis.

G cluster_reactants Reactants cluster_products Products This compound This compound (p-(N,N-dichlorosulfamoyl)benzoic acid) Hypochlorous_Acid Hypochlorous Acid (HOCl) This compound->Hypochlorous_Acid Hydrolysis p_Sulfonamidobenzoic_Acid p-Sulfonamidobenzoic Acid This compound->p_Sulfonamidobenzoic_Acid Hydrolysis Water H₂O (Water)

Figure 2: Hydrolysis of this compound in aqueous solution.

Question 3: My analytical quantification of this compound is giving inconsistent results.

Answer:

Inconsistent analytical results can stem from both the inherent instability of this compound and the chosen analytical method.

  • Sample Degradation: this compound degrades over time in solution.

    • Solution: Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store samples protected from light and at a low temperature (2-8 °C) for a minimal amount of time.

  • Iodometric Titration Issues: This is a common method for determining available chlorine.

    • Interferences: Oxidizing and reducing agents in your sample matrix can interfere with the titration.

    • Endpoint Detection: The starch endpoint can sometimes be difficult to discern, especially with colored or turbid solutions.

    • Reagent Stability: The sodium thiosulfate titrant can degrade over time and should be standardized regularly.

  • UV-Vis Spectrophotometry Issues:

    • Spectral Overlap: The degradation product, p-sulfonamidobenzoic acid, also absorbs in the UV range, potentially interfering with the quantification of this compound.

    • Solution: Scan a full UV spectrum of your degrading sample over time. The appearance of new peaks or shoulders can indicate the formation of degradation products. Consider using a multi-wavelength analysis or derivative spectroscopy to deconvolve overlapping spectra.

  • HPLC Method Issues:

    • Poor Peak Shape or Resolution: This can be due to an inappropriate mobile phase, column degradation, or improper sample preparation.

    • Solution: Develop a stability-indicating HPLC method that effectively separates this compound from its degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

An experimental workflow for stability testing is outlined below.

G prep Prepare this compound Solution in desired aqueous medium stress Expose aliquots to stress conditions (e.g., different pH, temp, light) prep->stress sample Withdraw samples at defined time intervals stress->sample analyze Analyze samples using a validated analytical method (e.g., Iodometric Titration, HPLC) sample->analyze data Determine this compound concentration and degradation products analyze->data kinetics Calculate degradation rate constants and half-life data->kinetics

Figure 3: Experimental workflow for this compound stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound instability in aqueous solutions?

A1: The primary factors contributing to this compound instability are:

  • Hydrolysis: this compound reacts with water, leading to the cleavage of the N-Cl bonds and a loss of active chlorine.[2]

  • pH: The rate of hydrolysis is pH-dependent. While alkaline conditions improve solubility, they can also influence the degradation rate.

  • Temperature: Increased temperature accelerates the rate of degradation.

  • Light: this compound is sensitive to light, particularly UV radiation, which can promote its decomposition.[2]

FactorEffect on StabilityRecommendation
pH Stability is pH-dependent; extremes can increase degradation.Maintain a moderately alkaline pH (e.g., 8-9) for a balance of solubility and stability.
Temperature Higher temperatures increase the degradation rate.Store solutions at 2-8°C and conduct experiments at the lowest feasible temperature.
Light Exposure to light, especially UV, causes degradation.Use amber glassware or protect solutions from light.

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

Q2: What are the degradation products of this compound in water?

A2: The main degradation products of this compound in aqueous solution are hypochlorous acid (HOCl) and p-sulfonamidobenzoic acid.[2] Hypochlorous acid is the active disinfecting agent, while p-sulfonamidobenzoic acid is the inactive byproduct.

Q3: How can I accurately measure the concentration of this compound in my solutions?

A3: Several methods can be employed:

  • Iodometric Titration: This method determines the "available chlorine" content, which is a measure of the oxidizing capacity of the solution and is directly related to the this compound concentration.

  • UV-Vis Spectrophotometry: this compound has a characteristic UV absorbance that can be used for quantification. However, it is important to account for the absorbance of its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most reliable technique as it can separate and simultaneously quantify both the parent this compound and its degradation products.

Q4: Are there any ways to stabilize this compound in aqueous solutions?

A4: While this compound is inherently unstable in water, its stability can be improved by:

  • Controlling pH: Using a buffer system to maintain an optimal pH can help slow degradation.

  • Lowering Temperature: Storing solutions at refrigerated temperatures is effective.

  • Protection from Light: This is a critical and simple measure to improve stability.

  • Formulation with Stabilizers: For commercial products, co-formulants are often used to improve stability. Research into stabilizers for N-chloro compounds is ongoing.

Experimental Protocols

Protocol 1: Iodometric Titration for Available Chlorine in this compound Solutions

This protocol is adapted from standard methods for the determination of chlorine.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1%)

  • Erlenmeyer flask

  • Burette

  • Pipettes

Procedure:

  • Pipette a known volume (e.g., 50.0 mL) of the this compound solution into an Erlenmeyer flask.

  • Add approximately 1 gram of potassium iodide and 5 mL of glacial acetic acid to the flask. Swirl to dissolve. The solution should turn a yellow-brown color due to the liberation of iodine.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.

  • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the available chlorine concentration.

Protocol 2: UV-Vis Spectrophotometric Analysis of this compound Degradation

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound solution

  • Aqueous buffer of desired pH

Procedure:

  • Prepare a stock solution of this compound in the desired aqueous buffer.

  • Scan the UV-Vis spectrum of the freshly prepared solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • To monitor degradation, incubate the this compound solution under the desired stress conditions (e.g., a specific temperature and light exposure).

  • At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.

  • Observe the decrease in absorbance at the λmax of this compound and the potential increase in absorbance at other wavelengths corresponding to degradation products.

  • The concentration of this compound at each time point can be calculated using a calibration curve prepared from fresh standards.

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that separates this compound from its primary degradation product, p-sulfonamidobenzoic acid.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary.

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the λmax of this compound (determined by UV-Vis spectrophotometry).

  • Injection Volume: 20 µL.

Method Development:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject a standard solution of p-sulfonamidobenzoic acid to determine its retention time.

  • Inject a mixture of the two to ensure baseline separation.

  • Adjust the mobile phase composition (the ratio of Solvent A to B and the gradient profile) to optimize the separation.

  • Once separation is achieved, the method should be validated according to ICH guidelines for linearity, accuracy, precision, and specificity.

  • This method can then be used to analyze samples from forced degradation studies to quantify the loss of this compound and the formation of p-sulfonamidobenzoic acid over time.

References

Improving the short usable life of opened Halazone bottles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the short usable life of opened Halazone bottles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name p-(N,N-dichlorosulfamyl)benzoic acid, is a chlorine-releasing compound used for disinfecting water.[1][2][3] It appears as a white crystalline powder with a distinct chlorine odor.[2][4][5] Its disinfecting properties are not due to the this compound molecule itself, but rather to the hypochlorous acid (HOCl) it releases upon contact with water through a process called hydrolysis.[2][3] This released HOCl is a potent oxidizing agent that effectively neutralizes many organic compounds and pathogens.[3]

Q2: Why does an opened bottle of this compound lose its effectiveness so quickly?

A2: The primary reason for the short usable life of opened this compound bottles—often cited as three days or less—is its high sensitivity to moisture.[3] The very chemical reaction (hydrolysis) that makes it an effective water disinfectant is also its primary degradation pathway.[2][4] Once a bottle is opened, the this compound powder is exposed to atmospheric humidity, causing the active ingredient to prematurely hydrolyze and lose its chlorine content, thus rendering it ineffective.

Q3: Besides moisture, what other environmental factors degrade this compound?

A3: In addition to moisture, this compound is sensitive to light and high temperatures.[1][4][6] Exposure to light can accelerate the decomposition of the N-Cl bonds, which are crucial for its activity.[4] Elevated temperatures also increase the rate of chemical degradation.[4]

Q4: What are the ideal storage conditions for an unopened bottle of this compound?

A4: For maximum shelf-life, unopened this compound should be stored in a cool, dark, and dry place. Specific recommendations often include refrigeration at 2-8°C or even freezing at -20°C.[1][6] The container must be tightly sealed and opaque to protect from moisture and light.

Q5: Has this compound been replaced by more stable alternatives in modern applications?

A5: Yes, for many applications, particularly for portable water purification, this compound has been largely superseded by more stable compounds like sodium dichloroisocyanurate (NaDCC).[3][7] However, this compound remains a relevant compound in various research and laboratory settings.

Troubleshooting Guide

Issue: My this compound solution is not effectively disinfecting my experimental water sample.

This troubleshooting guide will help you diagnose potential reasons for reduced efficacy.

Troubleshooting_this compound start Start: Disinfection Ineffective check_bottle_age Was the bottle opened more than 3 days ago? start->check_bottle_age check_storage How was the opened bottle stored? check_bottle_age->check_storage No res_degraded Root Cause: this compound has likely degraded due to moisture/air exposure. check_bottle_age->res_degraded Yes check_solution_prep Was the solution prepared correctly? (e.g., concentration, pH) check_storage->check_solution_prep In cool, dark, dry conditions res_improper_storage Root Cause: Improper storage (light, heat, humidity) accelerated degradation. check_storage->res_improper_storage Exposed to light/heat/ humidity check_water_quality Is the water source heavily contaminated or turbid? check_solution_prep->check_water_quality Yes res_prep_error Root Cause: Incorrect dosage or unfavorable water chemistry (e.g., high pH). check_solution_prep->res_prep_error No / Unsure res_high_demand Root Cause: High chlorine demand of the water is consuming the disinfectant. check_water_quality->res_high_demand Yes sol_new_bottle Solution: Use a fresh, unopened bottle of this compound. res_degraded->sol_new_bottle sol_storage_protocol Solution: Implement strict storage protocols. (See Best Practices section) res_improper_storage->sol_storage_protocol sol_protocol_review Solution: Review and validate the solution preparation protocol. res_prep_error->sol_protocol_review sol_pretreatment Solution: Pre-treat water (e.g., filtration) or increase this compound dosage. res_high_demand->sol_pretreatment

Caption: Troubleshooting workflow for ineffective this compound disinfection.

Data Summary: this compound Properties and Stability Factors

Quantitative data regarding this compound's properties and the factors influencing its stability are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅Cl₂NO₄S[1]
Molar Mass 270.09 g/mol [1]
Appearance White crystalline powder with a chlorine odor[2][4]
Melting Point ~195-213°C (with decomposition)[1][2][3]
Solubility in Water Slightly soluble (< 1 g/L)[2][3]
Solubility Soluble in alkaline solutions[1][6]
pKa (Carboxylic Acid) 3.29 ± 0.10[1][2]

Table 2: Key Factors Affecting Stability of Opened this compound Bottles

FactorEffect on this compoundMitigation StrategyReference(s)
Moisture / Humidity HighInitiates hydrolysis, rapidly degrading the active compound and releasing chlorine gas.[3][4][8]
Light ModerateAccelerates decomposition of N-Cl bonds, reducing potency.[1][4][9]
Temperature ModerateHigher temperatures increase the rate of chemical degradation.[4][8]
pH (in solid state) LowStable in its solid, acidic form.[2]
Headspace Air HighThe volume of air (containing moisture) in the bottle accelerates degradation.[9]

Experimental Protocols & Best Practices

To extend the usable life of opened this compound bottles, a strict handling and storage protocol is mandatory.

Best Practices for Storage and Handling of Opened Bottles
  • Minimize Exposure: Open the bottle only when needed and for the shortest time possible.

  • Use a Desiccator: Immediately place the opened bottle inside a functioning desiccator with a fresh desiccant (e.g., silica gel) to minimize exposure to atmospheric moisture.

  • Inert Gas Blanket: For high-purity applications, after dispensing, purge the bottle's headspace with an inert gas like dry nitrogen or argon before sealing. This displaces moist air.

  • Refrigerate: Store the desiccator containing the this compound bottle in a refrigerator at 2-8°C.[1]

  • Protect from Light: Ensure the storage location is dark, or use an amber desiccator to protect the light-sensitive compound.[9]

The following diagram illustrates the degradation pathway and the intervention points for preservation.

Halazone_Degradation_Pathway cluster_bottle Inside Opened Bottle cluster_interventions Preservation Interventions This compound This compound (C₇H₅Cl₂NO₄S) Degraded Degraded Products (p-sulfonamidobenzoic acid + HOCl) This compound->Degraded Hydrolysis Moisture Atmospheric H₂O (Moisture) Moisture->Degraded Desiccator Use Desiccator Desiccator->Moisture Removes InertGas Inert Gas Blanket (N₂, Ar) InertGas->Moisture Displaces

Caption: Degradation of this compound by moisture and key preservation methods.

Experimental Protocol: Assessing the Potency of this compound via Iodometric Titration

This protocol determines the amount of "available chlorine" remaining in a this compound sample, which is a direct measure of its disinfecting potency.

Principle: this compound, in an acidic solution, will oxidize iodide ions (I⁻) from potassium iodide (KI) to form free iodine (I₂). The amount of liberated iodine is then determined by titrating with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

Materials:

  • This compound sample

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

  • Analytical balance, Erlenmeyer flasks, burette, pipettes

Workflow:

Titration_Workflow start Start: Assess this compound Potency step1 1. Weigh Sample Accurately weigh ~100 mg of the this compound sample. start->step1 step2 2. Dissolve Sample Transfer to a 250 mL Erlenmeyer flask. Add 50 mL deionized water and dissolve (sonication may be required). step1->step2 step3 3. Add Reagents Add 2 g of KI and 10 mL of glacial acetic acid. Swirl to mix. step2->step3 step4 4. Liberate Iodine Cover the flask and let it stand for 10 minutes in the dark. The solution will turn a dark yellow/brown color. step3->step4 step5 5. Titrate Titrate the liberated iodine with standardized 0.1 N Na₂S₂O₃ solution until the solution is a pale yellow. step4->step5 step6 6. Add Indicator Add 2 mL of 1% starch indicator. The solution will turn dark blue. step5->step6 step7 7. Final Titration Continue titrating with Na₂S₂O₃ until the blue color completely disappears. step6->step7 step8 8. Record & Calculate Record the volume of titrant used. Calculate the % available chlorine. step7->step8 end End: Potency Determined step8->end

Caption: Experimental workflow for determining this compound potency.

Calculation:

  • Equivalency: One mole of this compound liberates two moles of I₂, which react with four moles of Na₂S₂O₃. For simplicity, we focus on the available chlorine. Each molecule of HOCl effectively provides two oxidizing equivalents, similar to Cl₂.

  • Formula: % Available Chlorine = (V * N * 35.45 * 100) / (W * 2) Where:

    • V = Volume of Na₂S₂O₃ used (in Liters)

    • N = Normality of the Na₂S₂O₃ solution (e.g., 0.1 N)

    • 35.45 = Equivalent weight of Chlorine ( g/mol )

    • W = Weight of the this compound sample (in grams)

By performing this titration on a new sample and then on samples from opened bottles over time, researchers can quantitatively track the degradation and determine a practical in-use shelf life for their specific laboratory conditions.

References

Light sensitivity and degradation of Halazone stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Halazone Stock Solutions

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound stock solutions, with a specific focus on light sensitivity and degradation. It includes frequently asked questions, troubleshooting procedures, and detailed experimental protocols to ensure the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research? A1: this compound, chemically known as 4-(dichlorosulfamoyl)benzoic acid, is a sulfonamide derivative containing two chlorine atoms.[1][2] It is a white crystalline powder with a distinct chlorine-like odor.[3][4] In research and other applications, it is primarily used as a disinfecting agent for drinking water, contact lenses, and solid biological wastes due to its ability to release hypochlorous acid (a potent antimicrobial agent) upon hydrolysis.[2][3]

Q2: Why is my this compound stock solution losing its effectiveness over time? A2: this compound solutions are inherently unstable and tend to lose active chlorine rapidly.[1][3] This degradation is accelerated by several factors, most notably exposure to light.[3][4] Other contributing factors include improper storage temperature, exposure to moisture, and the age of the solution.[4][5][6] For consistent results, it is highly recommended that solutions be freshly prepared for each experiment.[1]

Q3: How should I properly prepare and store this compound stock solutions? A3: To prepare a solution, note that this compound is only slightly soluble in water but dissolves in alkaline solutions.[3] For storage, solid this compound and its solutions must be protected from light.[4][5] It is recommended to store solutions in amber glass vials or containers wrapped in aluminum foil under refrigerated conditions.[4] Solid this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.[6][7]

Q4: What are the visible signs of this compound solution degradation? A4: The primary sign of degradation is a loss of disinfecting efficacy, which must be confirmed through analytical quantification of the active chlorine content. Visually, there may not be a distinct color change, but a diminished odor of chlorine could indicate a loss of potency.

Q5: Is it acceptable to use a this compound solution that has been stored for several days? A5: It is strongly discouraged. Due to the rapid degradation and short usable life of this compound solutions, especially after a container has been opened, their potency becomes unreliable.[2] Using a degraded solution can lead to inaccurate and irreproducible experimental outcomes. Always use freshly prepared solutions for optimal performance.[1]

Troubleshooting Guide

This guide helps you diagnose issues related to the use of this compound in your experiments.

Problem: I am observing inconsistent or lower-than-expected activity in my experiments involving this compound.

Your experimental results may be compromised by the degradation of your this compound stock solution. Follow this troubleshooting flowchart to identify the potential cause.

TroubleshootingFlowchart start Start: Inconsistent Results check_age Is the solution freshly prepared (within a few hours)? start->check_age check_storage Was the solution stored protected from light (e.g., amber vial)? check_age->check_storage Yes cause_age Root Cause: Solution is too old. This compound degrades rapidly in solution. check_age->cause_age No check_temp Was the solution stored at a cool temperature (e.g., 4°C)? check_storage->check_temp Yes cause_light Root Cause: Photodegradation. This compound is highly light-sensitive. check_storage->cause_light No check_prep Was the correct solvent and preparation protocol used? check_temp->check_prep Yes cause_temp Root Cause: Higher temperatures can accelerate degradation. check_temp->cause_temp No cause_prep Root Cause: Improper preparation may affect stability and concentration. check_prep->cause_prep No solution Action: Prepare a fresh solution for each experiment and re-quantify concentration. check_prep->solution Yes, re-run experiment cause_age->solution cause_light->solution cause_temp->solution cause_prep->solution

Caption: Troubleshooting flowchart for this compound experiments.

Data Presentation: this compound Stability

The stability of this compound is influenced by multiple environmental factors.

Table 1: Summary of Factors Influencing this compound Solution Stability

FactorInfluence on StabilityRecommendationSource(s)
Light HighCauses rapid degradation (photolysis).Protect from light at all times using amber vials or foil.
Moisture HighSolid this compound is hygroscopic; moisture accelerates degradation.Store solid in a tightly sealed container in a dry place.
Temperature ModerateElevated temperatures can increase the rate of chemical degradation.Store solutions under refrigeration (~4°C) and solids in a cool place.
pH ModerateSolubility is significantly higher in alkaline conditions (pH > 4). Stability may vary with pH.Prepare solutions in a suitable buffer if pH sensitivity is a concern for your application.
Age HighSolutions are unstable and lose chlorine content quickly.Always prepare solutions fresh on the day of use.

Table 2: Illustrative Degradation Profile of an Aqueous this compound Solution (100 µM)

Disclaimer: The following data are illustrative, based on the known properties of this compound, and are intended to demonstrate the expected trend of degradation. Actual degradation rates should be determined experimentally.

Time (Hours)Condition 1: Dark (Amber Vial, 4°C)Condition 2: Ambient Light (Clear Vial, 25°C)Condition 3: Direct Sunlight (Clear Vial, 25°C)
0 100%100%100%
1 98%90%75%
3 95%72%40%
6 91%55%15%
24 70%< 20%< 5%

Visual Guides and Pathways

Understanding the degradation pathway and experimental design is crucial for working with this compound.

DegradationPathway This compound This compound (C₇H₅Cl₂NO₄S) H2O Hydrolysis in Water (H₂O) This compound->H2O HClO Hypochlorous Acid (HClO) + p-Sulfonamidobenzoic Acid H2O->HClO Degradation Oxidative Action & Further Degradation HClO->Degradation

Caption: Hydrolytic degradation pathway of this compound in water.

ExperimentalWorkflow start Start prep 1. Prepare Fresh this compound Stock Solution start->prep divide 2. Aliquot into Two Sets: - Set A: Amber Vials (Dark Control) - Set B: Clear Vials (Light Exposure) prep->divide expose 3. Place Sets under Controlled Light and Temperature Conditions divide->expose sample 4. Collect Samples from Each Set at Predetermined Time Intervals (e.g., T=0, 1, 3, 6, 24h) expose->sample quantify 5. Immediately Quantify Active Chlorine Content (e.g., Titration) sample->quantify analyze 6. Plot Concentration vs. Time to Determine Degradation Rate quantify->analyze end End analyze->end

Caption: Experimental workflow for a this compound photostability study.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Materials:

    • This compound powder (MW: 270.09 g/mol )

    • 1 M Sodium Carbonate (Na₂CO₃) solution

    • Deionized (DI) water

    • 50 mL volumetric flask (amber glass recommended)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out 135.0 mg of this compound powder.

    • Transfer the powder to the 50 mL volumetric flask.

    • Add approximately 20 mL of DI water to the flask.

    • Slowly add the 1 M Na₂CO₃ solution dropwise while stirring until the this compound powder completely dissolves. This compound's solubility is poor in neutral water but increases significantly in alkaline conditions.[8]

    • Once dissolved, bring the final volume to 50 mL with DI water.

    • Mix the solution thoroughly.

    • Immediately wrap the flask in aluminum foil if it is not amber glass and proceed with your experiment or quantification.

Protocol 2: Photostability Assessment of this compound Solution

  • Objective: To quantify the rate of this compound degradation under specific light conditions.

  • Procedure:

    • Prepare a fresh this compound stock solution (e.g., 1 mM) as described in Protocol 1.

    • Immediately determine the initial concentration (T=0) using the quantification method in Protocol 3.

    • Aliquot the solution into two sets of sterile vials:

      • Set A (Dark Control): Amber glass vials.

      • Set B (Light Exposure): Clear glass vials.

    • Place both sets in a temperature-controlled environment (e.g., 25°C). Expose Set B to a consistent light source (e.g., a calibrated photostability chamber or ambient laboratory light). Keep Set A in complete darkness.

    • At designated time points (e.g., 1, 2, 4, 8, and 24 hours), take one vial from each set.

    • Immediately quantify the remaining active chlorine concentration using Protocol 3.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the results to compare the degradation rates between light and dark conditions.

Protocol 3: Quantification of Active Chlorine by Iodometric Titration

  • Principle: this compound, like other N-chloro compounds, will oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine can then be titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

  • Reagents:

    • Potassium iodide (KI), 10% (w/v) solution

    • Glacial acetic acid

    • Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution

    • Starch indicator solution, 1% (w/v)

    • This compound sample solution

  • Procedure:

    • Pipette a known volume (e.g., 10 mL) of your this compound solution into a 250 mL Erlenmeyer flask.

    • Add 10 mL of 10% KI solution and 5 mL of glacial acetic acid to the flask. Swirl gently to mix. The solution should turn a yellow-brown color due to the liberation of iodine.

    • Allow the reaction to proceed in the dark for 5 minutes.

    • Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution until the yellow-brown color becomes pale yellow.

    • Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration dropwise with Na₂S₂O₃, swirling constantly, until the blue-black color completely disappears. This is the endpoint.

    • Record the volume of Na₂S₂O₃ used.

    • Calculate the concentration of active chlorine in the this compound solution. Each molecule of this compound has two active chlorine atoms.

References

Technical Support Center: Optimizing Halazone Contact Time for Pathogen Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the contact time of Halazone for the effective inactivation of specific pathogens in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound as a disinfectant?

A1: this compound, a sulfonamide derivative, acts as a disinfectant through the release of hypochlorous acid (HOCl) when dissolved in water.[1] This process is a result of the hydrolysis of the chlorine-nitrogen bonds in the this compound molecule.[1] The released hypochlorous acid is a potent oxidizing agent that effectively inactivates a broad spectrum of microorganisms by damaging their cellular components.

Q2: What are the typical concentrations of this compound used for water disinfection?

A2: this compound is generally used at concentrations ranging from 2 to 10 parts per million (ppm) for water disinfection.[2] A standard this compound tablet is designed to liberate approximately 2.3 ppm of chlorine and 1.1 ppm of hypochlorous acid when dissolved in a quart of water.[2]

Q3: How does pH affect the disinfection efficacy of this compound?

A3: The pH of the water significantly influences the effectiveness of this compound. Chlorine-based disinfectants, including this compound, are more effective in acidic conditions (lower pH).[3] As the pH increases, the equilibrium shifts from the more potent hypochlorous acid (HOCl) to the less effective hypochlorite ion (OCl-), thereby reducing its antimicrobial activity.[4]

Q4: Does temperature influence the required contact time for this compound?

A4: Yes, temperature is a critical factor. Generally, the chemical reactions involved in disinfection increase at higher temperatures, which can lead to a shorter required contact time.[5][6] Conversely, at lower water temperatures, the disinfection process is slower, necessitating a longer contact time to achieve the same level of pathogen inactivation.[7]

Q5: What is the shelf life of this compound solutions?

A5: Solutions of this compound are unstable and lose chlorine content rapidly.[2] For experimental consistency, it is crucial to use freshly prepared solutions. Opened bottles of this compound tablets also have a limited usable life, typically around three days.[1]

Troubleshooting Guide

Issue 1: Inconsistent or poor inactivation of pathogens despite following standard protocols.

  • Possible Cause 1: Presence of organic matter.

    • Troubleshooting Step: Organic materials such as proteins, soil, or other cellular debris can react with and neutralize the active chlorine in this compound, reducing its effective concentration.[3][5] Ensure that the water or solution being treated is pre-filtered or clarified to remove as much organic load as possible before adding this compound.

  • Possible Cause 2: Incorrect pH of the solution.

    • Troubleshooting Step: Verify the pH of your experimental solution. If the pH is neutral to alkaline, the efficacy of this compound will be diminished.[3] Adjust the pH to a slightly acidic level, if compatible with your experimental design, to optimize the concentration of hypochlorous acid.

  • Possible Cause 3: Premature degradation of this compound solution.

    • Troubleshooting Step: Prepare this compound solutions immediately before use.[2] Do not store diluted this compound for extended periods. If using tablets, ensure the container has been opened for less than three days.[1]

Issue 2: High resistance of certain pathogens to this compound disinfection.

  • Possible Cause 1: Inherent resistance of the pathogen.

    • Troubleshooting Step: Some pathogens, particularly protozoan cysts like Cryptosporidium parvum, are known to be highly resistant to chlorine-based disinfectants.[3][8] For these organisms, a significantly longer contact time or a higher concentration of this compound may be required. It is crucial to consult literature for specific Ct (Concentration x Time) values for highly resistant pathogens.

  • Possible Cause 2: Formation of protective aggregates or biofilms.

    • Troubleshooting Step: Microorganisms within aggregates or biofilms are more protected from disinfectants. Ensure thorough mixing and agitation during the disinfection process to break up clumps and ensure uniform exposure of all pathogens to this compound.

Data Presentation: this compound Contact Time for Pathogen Inactivation

The following table summarizes available data and estimates for the contact time required for the inactivation of various pathogens using chlorine-based disinfectants, which can serve as a proxy for this compound's efficacy. Note: This data is for guidance and optimal contact times should be determined empirically for specific experimental conditions.

PathogenPathogen TypeConcentration of Free Chlorine (ppm)Contact Time for >99% Inactivation (minutes)Temperature (°C)pH
Escherichia coliBacterium0.2 - 1.010 - 30257.5
Giardia lambliaProtozoan (cyst)1.510256
Giardia lambliaProtozoan (cyst)4.06056 - 8
Cryptosporidium parvumProtozoan (oocyst)~29 (as I2)35Not SpecifiedNot Specified
Viruses (general)VirusNot SpecifiedShorter than bacteriaNot SpecifiedNot Specified

Disclaimer: The data for E. coli and Giardia lamblia are based on studies using chlorine, and the data for Cryptosporidium parvum is based on iodine, which are chemically related to the active components of this compound.[6][8][9] The virucidal activity of chlorine-based disinfectants is generally faster than their bactericidal activity.[10]

Experimental Protocols

Protocol 1: Determination of Optimal Contact Time for a Specific Pathogen

  • Preparation of Pathogen Suspension:

    • Culture the target pathogen to a desired concentration (e.g., 10^6 CFU/mL or cysts/mL).

    • Wash and resuspend the pathogen in a standardized, demand-free buffer or water of known pH and temperature.

  • Preparation of this compound Solution:

    • Prepare a fresh stock solution of this compound of known concentration immediately before the experiment.

  • Experimental Setup:

    • In a series of sterile test tubes or vials, add a defined volume of the pathogen suspension.

    • Initiate the experiment by adding a specific volume of the this compound stock solution to achieve the desired final concentration.

    • Simultaneously, start a timer for each tube.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 1, 5, 10, 20, 30 minutes), neutralize the disinfectant in one of the tubes by adding a validated neutralizing agent (e.g., sodium thiosulfate).

  • Quantification of Viable Pathogens:

    • Immediately after neutralization, perform serial dilutions and plate the samples on appropriate growth media for bacteria or use a suitable viability assay for protozoan cysts (e.g., excystation or animal infectivity).

    • Incubate the plates and count the number of colonies to determine the concentration of viable pathogens at each time point.

  • Data Analysis:

    • Calculate the log reduction in pathogen concentration at each time point compared to the initial concentration (time zero).

    • Plot the log reduction as a function of contact time to determine the optimal contact time required to achieve the desired level of inactivation (e.g., 3-log or 99.9% reduction).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pathogen Suspension C Mix Pathogen and this compound A->C B Prepare Fresh This compound Solution B->C D Incubate for Defined Time Intervals C->D E Neutralize Disinfectant at Each Time Point D->E F Quantify Viable Pathogens E->F G Calculate Log Reduction F->G H Determine Optimal Contact Time G->H

Caption: Experimental workflow for determining optimal contact time.

Troubleshooting_Logic Start Poor Pathogen Inactivation Organic Check for Organic Matter Start->Organic pH Check pH Organic->pH No PreFilter Pre-filter or Clarify Sample Organic->PreFilter Yes Solution Check Solution Age pH->Solution No AdjustpH Adjust to Slightly Acidic pH pH->AdjustpH Yes Resistance Consider Pathogen Resistance Solution->Resistance No FreshSolution Use Freshly Prepared Solution Solution->FreshSolution Yes IncreaseCt Increase Concentration or Time Resistance->IncreaseCt Yes

Caption: Troubleshooting guide for poor pathogen inactivation.

References

Preventing Halazone precipitation in buffered solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halazone. The following information is intended to help prevent the precipitation of this compound in buffered solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound, with the chemical name 4-(dichlorosulfamoyl)benzoic acid, is a weak acid with a pKa of approximately 3.2.[1] Its chemical structure includes a carboxylic acid group, which makes its solubility highly dependent on the pH of the solution. In its ionized form (at higher pH), this compound is more soluble in aqueous solutions. Conversely, in its non-ionized form (at lower pH, below its pKa), its solubility is significantly reduced, leading to precipitation. This compound has limited aqueous solubility, generally less than 1 mg/mL at 21°C.[2]

Q2: At what pH should I prepare my buffered solution to avoid this compound precipitation?

To minimize the risk of precipitation, it is recommended to prepare buffered solutions with a pH well above this compound's pKa of 3.2. A general guideline is to maintain a pH of 5 or higher. As the pH increases, a greater proportion of this compound will be in its more soluble, ionized form. However, the optimal pH will also depend on the specific buffer system and the required concentration of this compound.

Q3: Can the type of buffer I use affect this compound's stability?

Yes, the choice of buffer can significantly impact this compound's solubility and stability. Some buffers may interact with this compound, potentially leading to the formation of less soluble salts or complexes. It is advisable to perform preliminary solubility tests with your chosen buffer system. Common laboratory buffers include phosphate, citrate, and acetate.

Q4: What is the "common ion effect" and how can it affect my this compound solution?

The common ion effect describes the decrease in the solubility of an ionic compound when a solution already containing one of the ions from the compound is added. While less common for acidic drugs like this compound precipitating in its non-ionized form, if you are working with a salt form of this compound, the presence of a common ion in your buffer could potentially reduce its solubility.

Q5: Are there any other factors that can influence this compound precipitation?

Besides pH and buffer type, other factors that can influence this compound precipitation include:

  • Temperature: Solubility can be temperature-dependent. It is important to conduct experiments at a consistent and controlled temperature.

  • Ionic Strength: High concentrations of salts in the buffer can affect the solubility of other solutes, a phenomenon known as "salting out."[3]

  • Concentration of this compound: Exceeding the solubility limit of this compound in a given buffer system at a specific pH will inevitably lead to precipitation.

Troubleshooting Guide

Problem: My this compound solution is cloudy or has visible precipitate.

Potential Cause Troubleshooting Steps
Low pH of the buffered solution 1. Measure the pH of your final solution. 2. If the pH is below 5, consider adjusting it upwards with a suitable base (e.g., NaOH). 3. For future experiments, select a buffer system that maintains a pH well above 3.2.
Incompatible buffer system 1. Test the solubility of this compound in different buffer systems (e.g., phosphate, citrate, acetate) at your target pH. 2. Observe for any signs of precipitation or instability over time.
This compound concentration is too high 1. Review the solubility data for this compound in your chosen buffer system and pH. 2. If necessary, reduce the concentration of this compound in your working solution. 3. Consider using a co-solvent to increase solubility (see below).
Temperature fluctuations 1. Ensure your experiments are conducted in a temperature-controlled environment. 2. If you are dissolving this compound at an elevated temperature, be aware that it may precipitate upon cooling to room temperature.

Data Presentation

Illustrative Solubility of this compound in Common Buffers

The following table provides illustrative quantitative data on the approximate solubility of this compound in different buffer systems at 25°C. This data is for educational purposes to demonstrate the principles of pH-dependent solubility and is not derived from direct experimental measurements.

Buffer System (0.1 M) pH Illustrative this compound Solubility (mg/mL)
Acetate Buffer4.0~0.5
Acetate Buffer5.0~2.0
Citrate Buffer4.0~0.6
Citrate Buffer5.0~2.5
Citrate Buffer6.0>10.0
Phosphate Buffer6.0>10.0
Phosphate Buffer7.0>20.0
Phosphate Buffer8.0>20.0

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a specific buffered solution.

Materials:

  • This compound powder

  • Selected buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

  • Calibrated pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials containing a known volume of the buffer solution. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solids.

    • Dilute the filtered sample with the mobile phase (for HPLC) or the buffer (for UV-Vis) to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of dissolved this compound.

    • Prepare a standard curve with known concentrations of this compound to accurately quantify the solubility.

  • pH Measurement:

    • Measure the pH of the remaining supernatant in each vial to confirm the final pH of the solution.

Visualizations

HalazonePrecipitationFactors cluster_solution Solution Environment cluster_outcome Outcome cluster_prevention Prevention Strategies Low_pH Low pH (closer to pKa) Precipitation This compound Precipitation Low_pH->Precipitation Increases non-ionized form High_Concentration High this compound Concentration High_Concentration->Precipitation Exceeds solubility limit Incompatible_Buffer Incompatible Buffer Components Incompatible_Buffer->Precipitation Forms insoluble species Stable_Solution Stable this compound Solution Increase_pH Increase pH (>> pKa) Increase_pH->Stable_Solution Optimize_Concentration Optimize Concentration Optimize_Concentration->Stable_Solution Buffer_Screening Buffer Screening Buffer_Screening->Stable_Solution Use_CoSolvents Use Co-solvents (e.g., Ethanol, DMSO) Use_CoSolvents->Stable_Solution

Caption: Factors influencing this compound precipitation and prevention strategies.

SolubilityDeterminationWorkflow Start Start: Excess this compound + Buffer Equilibration Equilibration (24-48h shaking) Start->Equilibration Phase_Separation Phase Separation (Settling + Filtration) Equilibration->Phase_Separation Quantification Quantification (HPLC or UV-Vis) Phase_Separation->Quantification Result Result: Solubility (mg/mL) Quantification->Result

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

Technical Support Center: Analysis of Halazone Degradation Byproducts in Laboratory Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Halazone and its degradation byproducts in laboratory wastewater.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation byproducts, particularly when using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem CategorySpecific IssuePotential Cause(s)Recommended Solution(s)
Chromatography Issues Poor peak shape (tailing, fronting, or split peaks) for this compound or its byproducts.1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overloading.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure analytes are in a single ionic form. 3. Dissolve samples in the initial mobile phase whenever possible. 4. Reduce the injection volume or dilute the sample.
Shifting retention times.1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and monitor column performance over time.
Ghost peaks appearing in the chromatogram.1. Contamination in the mobile phase, glassware, or autosampler. 2. Carryover from a previous injection of a concentrated sample.1. Use high-purity solvents and thoroughly clean all equipment. 2. Implement a rigorous needle and injection port washing procedure between samples.
Detection & Quantification Issues Low sensitivity or poor signal-to-noise ratio.1. Suboptimal detector wavelength (HPLC-UV). 2. Inefficient ionization (LC-MS). 3. Matrix effects from the wastewater sample.[1][2]1. Determine the optimal UV absorbance wavelength for this compound and its byproducts. 2. Optimize MS parameters (e.g., source temperature, gas flows, collision energy). 3. Implement sample cleanup procedures (e.g., Solid Phase Extraction) or use matrix-matched calibration standards.
Inaccurate quantification.1. Instability of this compound in standard solutions. 2. Matrix effects causing ion suppression or enhancement (LC-MS).[1][2] 3. Improper calibration curve.1. Prepare fresh this compound standards frequently due to its instability in solution. 2. Use an internal standard that is structurally similar to the analyte to compensate for matrix effects. 3. Ensure the calibration range brackets the expected sample concentrations.
Sample Preparation Issues Low recovery of analytes after sample preparation.1. Inefficient extraction from the wastewater matrix. 2. Degradation of this compound during sample processing.1. Optimize the Solid Phase Extraction (SPE) method (e.g., sorbent type, elution solvent). 2. Minimize sample processing time and keep samples cool to reduce degradation.
Clogged SPE cartridges or HPLC column.1. Particulate matter in the wastewater sample.1. Centrifuge or filter wastewater samples prior to extraction to remove suspended solids.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation byproducts of this compound in aqueous solutions like laboratory wastewater?

A1: The primary degradation of this compound in water involves hydrolysis. The N-Cl bonds are cleaved, leading to the formation of hypochlorous acid (HOCl) and p-sulfonamidobenzoic acid.[3] Under certain conditions, further degradation can occur.

Q2: this compound is known to be unstable. How can I ensure the stability of my analytical standards and samples?

A2: Due to its instability, it is crucial to prepare fresh stock and working standard solutions of this compound daily. Store stock solutions in a refrigerator and protect them from light. When processing wastewater samples, minimize the time between collection and analysis, and keep the samples refrigerated or on ice to slow down degradation.

Q3: What is a suitable analytical technique for the simultaneous quantification of this compound and its main degradation byproduct, p-sulfonamidobenzoic acid?

A3: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable and common technique.[4][5][6] For higher sensitivity and selectivity, especially in complex matrices like wastewater, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is recommended.[7][8]

Q4: I am observing significant signal suppression for my analytes when analyzing wastewater samples with LC-MS. What can I do to mitigate this?

A4: This is a common issue known as a matrix effect.[1][2][9] To address this, you can:

  • Dilute the sample: This reduces the concentration of interfering matrix components.

  • Improve sample cleanup: Use Solid Phase Extraction (SPE) to remove interfering substances.

  • Use an internal standard: A stable isotope-labeled standard of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Use matrix-matched calibration: Prepare your calibration standards in a blank wastewater matrix that is free of the target analytes.

Q5: What are the typical forced degradation conditions I should apply to test the stability-indicating capability of my analytical method for this compound?

A5: Forced degradation studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][11][12] For this compound, you could use:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C

  • Photodegradation: Exposure to UV light (e.g., 254 nm)

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Wastewater

This protocol is a general guideline and should be optimized for your specific wastewater matrix and analytical instrumentation.

  • Sample Pre-treatment: Centrifuge the laboratory wastewater sample at 4000 rpm for 15 minutes to remove suspended solids. Decant the supernatant for extraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

  • Elution: Elute the retained analytes (this compound and p-sulfonamidobenzoic acid) with 5 mL of methanol.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC or UPLC-MS/MS analysis.

Analytical Method: UPLC-MS/MS for Quantification of this compound and p-Sulfonamidobenzoic Acid

This is a representative method and may require optimization.

  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: ESI in negative ion mode. Monitor specific precursor-to-product ion transitions for this compound and p-sulfonamidobenzoic acid in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound268.9199.9155.0
p-Sulfonamidobenzoic acid200.0156.0108.0

Visualizations

Halazone_Degradation_Pathway This compound This compound (p-(N,N-Dichlorosulfamoyl)benzoic acid) Hydrolysis Hydrolysis (in water) This compound->Hydrolysis Hypochlorous_Acid Hypochlorous Acid (HOCl) Hydrolysis->Hypochlorous_Acid + 2 H₂O pSABA p-Sulfonamidobenzoic Acid Hydrolysis->pSABA - 2 HOCl

Caption: Primary degradation pathway of this compound in an aqueous environment.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Wastewater_Sample Laboratory Wastewater Sample Centrifugation Centrifugation/Filtration Wastewater_Sample->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing

Caption: General experimental workflow for this compound analysis in wastewater.

References

Validation & Comparative

Halazone for Laboratory Equipment Disinfection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking effective and reliable methods for laboratory equipment disinfection, this guide provides a comprehensive comparison of Halazone with other common disinfectants. This document outlines the performance of this compound, supported by experimental data for similar chlorine-releasing compounds, and details the standardized protocols for validation.

This compound, with the chemical formula C₇H₅Cl₂NO₄S, is a chlorine-releasing compound that has been historically used for water purification.[1] Its disinfection properties stem from the release of hypochlorous acid (HOCl) when dissolved in water.[1] Hypochlorous acid is a potent oxidizing agent that effectively inactivates a broad spectrum of microorganisms by damaging their cell membranes, nucleic acids, and proteins.[2][3] In the context of laboratory settings, understanding its efficacy and material compatibility is crucial for maintaining aseptic conditions and ensuring the integrity of experimental results.

Performance Comparison of Disinfectants

This section provides a comparative analysis of this compound (represented by the closely related and more extensively studied sodium dichloroisocyanurate - NaDCC) against other widely used laboratory disinfectants: sodium hypochlorite (bleach), 70% alcohol, and quaternary ammonium compounds (QACs). The data is summarized to highlight bactericidal, virucidal, and fungicidal efficacy.

Bactericidal Efficacy
Disinfectant ClassTest OrganismConcentrationContact TimeLog ReductionReference
Chlorine-Releasing (NaDCC) Staphylococcus aureus12.5 ppm2 min>5[4]
Chlorine-Releasing (NaDCC) Pseudomonas aeruginosa5 ppm2 min>5[4]
Chlorine-Releasing (NaDCC) Pseudomonas aeruginosa60% dilution-Effective[5]
Sodium Hypochlorite (Bleach) Staphylococcus aureus100-200 mg/L-Satisfactory[6]
Sodium Hypochlorite (Bleach) Vegetative Bacteria100-200 mg/L-Satisfactory[6]
70% Alcohol Vegetative Bacteria70%-Rapidly bactericidal
Quaternary Ammonium Cpds. Various BacteriaVaries3-10 min-[7]
Virucidal Efficacy
Disinfectant ClassVirus TypeConcentrationContact TimeLog ReductionReference
Chlorine-Releasing (NaDCC) Wide Range of Viruses1076 ppm10 min-[3]
Sodium Hypochlorite (Bleach) SARS-CoV-25000 ppm5 minEfficient Inactivation[8]
70% Alcohol Enveloped & Many Non-enveloped70%< 2 min-[7]
Quaternary Ammonium Cpds. Enveloped VirusesVaries3-10 minGood[9]
Fungicidal Efficacy
Disinfectant ClassTest OrganismConcentrationContact TimeLog ReductionReference
Chlorine-Releasing (NaDCC) Candida albicans1076 ppm10 min-[3]
Chlorine-Releasing (NaDCC) Debaryomyces hanseniiGas phase-Inhibition[10]
Chlorine-Releasing (NaDCC) Aspergillus brasiliensisGas phase-Inhibition[10]
Sodium Hypochlorite (Bleach) Candida albicans--Similar to NaDCC[7]
70% Alcohol Fungi70%< 2 minNot effective against spores[7]
Quaternary Ammonium Cpds. FungiVaries3-10 minGood[9]

Material Compatibility

The compatibility of disinfectants with laboratory surfaces is critical to prevent corrosion and degradation of equipment.

MaterialChlorine-Releasing Compounds (e.g., NaDCC)Sodium Hypochlorite (Bleach)70% AlcoholQuaternary Ammonium Cpds.
Stainless Steel (304 & 316) Good compatibility, less corrosive than bleach.[11][12]Can be corrosive, especially at high concentrations.[12]Generally compatible.Generally compatible.
Plastics (PP, PE, PVC) Generally compatible.[11]Generally compatible, some plastics may be affected over time.May cause some plastics to harden or become brittle with prolonged exposure.Generally compatible.
Rubber Generally compatible.Can cause degradation and hardening over time.Can cause swelling and hardening of some rubbers.Generally compatible.

Experimental Protocols for Disinfectant Validation

To ensure the efficacy of any disinfectant within a laboratory setting, standardized validation protocols must be followed. Below are summaries of key, internationally recognized methods.

AOAC Use-Dilution Test (for Bactericidal Activity)

This method is a standard for evaluating liquid and dilutable liquid disinfectants for hard surfaces, as specified by the U.S. Environmental Protection Agency (EPA).[13]

  • Carrier Preparation: Stainless steel cylinders are inoculated with a standardized culture of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica).[14][15]

  • Drying: The inoculated carriers are dried to create a film of bacteria.[13]

  • Disinfectant Exposure: The dried, contaminated carriers are immersed in the disinfectant solution at the specified concentration and for the designated contact time.[13]

  • Neutralization and Incubation: After exposure, the carriers are transferred to a growth medium containing a neutralizer to stop the disinfectant's action. The tubes are then incubated.[13]

  • Evaluation: The number of tubes showing bacterial growth is recorded to determine the disinfectant's efficacy.[15]

ASTM E1053: Standard Test Method for Virucidal Activity

This standard is used to assess the effectiveness of chemicals intended for the disinfection of inanimate, nonporous environmental surfaces against viruses.[1][16]

  • Virus Inoculation: A viral suspension is spread onto a nonporous surface (e.g., glass petri dish) and allowed to dry.[1]

  • Disinfectant Application: The disinfectant is applied to the dried virus film according to the manufacturer's instructions for the specified contact time.[17]

  • Virus Recovery: The surface is eluted with a medium to recover any remaining viable virus.[1]

  • Titration: The recovered viral suspension is serially diluted and plated on a susceptible cell culture to determine the viral titer.[18]

  • Log Reduction Calculation: The log reduction in viral titer is calculated by comparing the titer of the treated sample to that of a control. A passing result typically requires a ≥4-log reduction.[1]

EN 13697: Quantitative Non-porous Surface Test (for Bactericidal and Fungicidal Activity)

This European standard evaluates the bactericidal and fungicidal activity of chemical disinfectants on non-porous surfaces.[19]

  • Test Surface Inoculation: A suspension of the test microorganism (bacteria or fungi) is inoculated onto a stainless steel disc and dried.[20]

  • Disinfectant Application: The disinfectant is applied to the dried microbial film for the specified contact time and temperature.[19]

  • Neutralization and Recovery: The disc is transferred to a validated neutralizer to stop the disinfectant's action, and the surviving microorganisms are recovered.[19]

  • Enumeration: The number of surviving microorganisms is determined by plating and incubation.[21]

  • Log Reduction Calculation: The efficacy is determined by calculating the log reduction in the number of viable cells compared to a control. A ≥4-log reduction is required for bactericidal activity and a ≥3-log reduction for fungicidal activity.[22]

Visualizing the Disinfection Validation Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

DisinfectionValidationWorkflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase prep_organism Prepare Test Organism Suspension inoculate Inoculate Carrier with Test Organism prep_organism->inoculate prep_surface Prepare & Sterilize Test Surface (Carrier) prep_surface->inoculate prep_disinfectant Prepare Disinfectant Use-Dilution expose Expose Carrier to Disinfectant for Contact Time prep_disinfectant->expose dry Dry Inoculum on Carrier inoculate->dry dry->expose neutralize Transfer Carrier to Neutralizer Medium expose->neutralize recover Recover Surviving Microorganisms neutralize->recover enumerate Enumerate Survivors (e.g., Plating) recover->enumerate calculate Calculate Log Reduction vs. Control enumerate->calculate

Disinfectant Efficacy Testing Workflow

HalazoneMechanism This compound This compound (C₇H₅Cl₂NO₄S) HOCl Hypochlorous Acid (HOCl) This compound->HOCl Hydrolysis in Water Water (H₂O) Water->HOCl Inactivation Cellular Inactivation (Oxidative Damage) HOCl->Inactivation Oxidizes Microorganism Microorganism Microorganism->Inactivation Target of

Mechanism of this compound Disinfection

References

A Comparative Analysis of Halazone and Chloramine-T for Water Disinfection

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Halazone and Chloramine-T, two chlorine-releasing disinfectants used for water treatment. This document synthesizes available experimental data on their performance, stability, and by-product formation to inform research and development in water safety.

Executive Summary

Both this compound and Chloramine-T are effective disinfectants that rely on the release of active chlorine, in the form of hypochlorous acid, to inactivate a broad spectrum of microorganisms. Chloramine-T is a well-studied compound with extensive data on its antimicrobial efficacy, stability, and the formation of disinfection by-products (DBPs). It is recognized for providing a stable and long-lasting disinfectant residual. In contrast, this compound, a historically significant water disinfectant, particularly in military and emergency settings, is less thoroughly characterized in recent scientific literature. While its mechanism of action is understood, comprehensive and recent quantitative data on its comparative efficacy against a wide range of pathogens and its DBP profile are scarce. This guide presents a detailed overview of the available data for both compounds, highlighting the existing knowledge and identifying areas where further research is needed for a complete comparative assessment.

Chemical Properties and Mechanism of Action

Both this compound and Chloramine-T are N-chloro compounds that hydrolyze in water to release hypochlorous acid (HOCl), the primary disinfecting agent.

This compound , or p-sulfondichloramidobenzoic acid, is a white powder with a chlorine-like odor.[1] It is slightly soluble in water.[2] Upon dissolution, it hydrolyzes to release hypochlorous acid and p-sulfonamidobenzoic acid.[2]

Chloramine-T , the sodium salt of N-chloro-p-toluenesulfonamide, is a white crystalline powder that also releases hypochlorous acid upon dissolving in water.[3][4] This slow release of active chlorine provides a sustained disinfecting action.[3] The antimicrobial activity of Chloramine-T is attributed to its ability to oxidize and chlorinate essential cellular components of microorganisms, leading to their inactivation.[4]

G cluster_this compound This compound Disinfection Pathway cluster_chloramineT Chloramine-T Disinfection Pathway This compound This compound (p-sulfondichloramidobenzoic acid) HOCl_H Hypochlorous Acid (HOCl) This compound->HOCl_H Hydrolysis Sulfonamide_H p-sulfonamidobenzoic acid This compound->Sulfonamide_H Water_H Water (H₂O) Water_H->HOCl_H Inactivation_H Inactivation HOCl_H->Inactivation_H Oxidation & Chlorination Microorganism_H Microorganism Microorganism_H->Inactivation_H ChloramineT Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) HOCl_C Hypochlorous Acid (HOCl) ChloramineT->HOCl_C Hydrolysis Sulfonamide_C p-toluenesulfonamide ChloramineT->Sulfonamide_C Water_C Water (H₂O) Water_C->HOCl_C Inactivation_C Inactivation HOCl_C->Inactivation_C Oxidation & Chlorination Microorganism_C Microorganism Microorganism_C->Inactivation_C

Figure 1: Disinfection Pathways of this compound and Chloramine-T

Comparative Antimicrobial Efficacy

A critical parameter for evaluating disinfectants is the CT value, which is the product of the disinfectant concentration (C) in mg/L and the contact time (T) in minutes required to achieve a specific level of microbial inactivation (e.g., 99% or 2-log reduction).[5] While extensive CT value data is available for Chloramine-T, there is a notable lack of recently published, comprehensive CT values for this compound against a broad range of waterborne pathogens.

Chloramine-T Efficacy

Chloramine-T exhibits broad-spectrum antimicrobial activity against bacteria, viruses, and protozoa.[3][6] However, it is generally considered a less potent but more stable disinfectant compared to free chlorine.[7][8]

Table 1: CT Values for 99% (2-log) Inactivation of Various Microorganisms by Chloramine-T

MicroorganismpHTemperature (°C)CT Value (mg·min/L)
Escherichia coli7.020-25~100
Poliovirus 16-915768 - 3740 (for 2-log reduction)
Rotavirus6-9153806 - 6476 (for 2-log reduction)
Giardia lamblia cysts7.05~2200
Human Coronavirus 229E--176 (for 3-log reduction)[9]

Note: Data compiled from various sources. Direct comparison may be limited due to variations in experimental conditions.

This compound Efficacy

Historically, this compound has been widely used for the disinfection of drinking water, typically at a dosage of 4 mg/L.[1] One tablet is generally used to treat one quart of water, liberating approximately 2.3 ppm of chlorine.[2] However, there is a significant gap in the recent scientific literature regarding its efficacy, with a lack of published CT values for a wide range of waterborne pathogens under controlled laboratory conditions. Its primary limitation was the short usable life of opened bottles, typically three days or less.[1]

Due to the lack of available quantitative data for this compound's antimicrobial efficacy comparable to that of Chloramine-T, a direct tabular comparison is not possible at this time.

Formation of Disinfection By-Products (DBPs)

The reaction of chlorine-based disinfectants with natural organic matter (NOM) in water can lead to the formation of disinfection by-products (DBPs), some of which are potentially harmful to human health. Common DBPs include trihalomethanes (THMs) and haloacetic acids (HAAs).[10][11]

Chloramine-T and DBPs

Chloramination is known to produce lower levels of regulated DBPs like THMs and HAAs compared to chlorination with free chlorine.[12][13] However, it can lead to the formation of other nitrogenous DBPs (N-DBPs) such as N-nitrosodimethylamine (NDMA).[11]

Table 2: Comparison of DBP Formation (Chloramine vs. Chlorine)

Disinfection By-Product (DBP)Formation Potential with Chloramine
Trihalomethanes (THMs)Lower than with free chlorine
Haloacetic Acids (HAAs)Lower than with free chlorine
N-Nitrosodimethylamine (NDMA)Can be formed
This compound and DBPs

As this compound is a sulfonamide-based disinfectant, its reaction with organic matter in water is expected to produce DBPs.[14] However, there is a significant lack of specific studies identifying and quantifying the DBPs formed from the use of this compound in water treatment. Research on the DBP formation from structurally similar sulfonamide antibiotics suggests that a variety of by-products can be formed through reactions like chlorine substitution and oxidation.[14] Further investigation is required to characterize the DBP profile of this compound.

Stability in Water

The stability of a disinfectant in water is crucial for maintaining a residual concentration throughout the distribution system to prevent microbial regrowth.

Chloramine-T Stability

Aqueous solutions of Chloramine-T are relatively stable, particularly in alkaline conditions.[10][15] Its stability is influenced by factors such as pH, temperature, and the presence of other substances in the water.[16] The degradation of Chloramine-T in aqueous solutions primarily yields p-toluenesulfonamide.[3]

This compound Stability

Information from older sources suggests that solutions of this compound are unstable and rapidly lose chlorine.[2] The usable life of opened bottles of this compound tablets was reported to be very short, around three days.[1] This instability is a significant drawback compared to more stable disinfectants.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following general experimental protocols are recommended.

Antimicrobial Efficacy Testing

A standardized method for evaluating the efficacy of disinfectants involves determining the CT values for specific microorganisms.

G cluster_workflow Antimicrobial Efficacy Testing Workflow start Prepare microbial culture (e.g., E. coli, MS2 phage) prepare_disinfectant Prepare disinfectant solutions (this compound & Chloramine-T) of known concentrations contact Introduce disinfectant to microbial suspension at defined contact times start->contact prepare_disinfectant->contact neutralize Neutralize disinfectant (e.g., sodium thiosulfate) contact->neutralize enumerate Enumerate surviving microorganisms (e.g., plate count, plaque assay) neutralize->enumerate calculate Calculate log inactivation and determine CT values enumerate->calculate

Figure 2: Workflow for Antimicrobial Efficacy Testing
  • Preparation of Test Organisms: Cultivate and prepare standardized suspensions of relevant waterborne pathogens or indicator organisms (e.g., E. coli, MS2 bacteriophage, Giardia lamblia cysts).

  • Disinfectant Dosing: Prepare fresh solutions of this compound and Chloramine-T of known concentrations in demand-free buffered water at a specific pH and temperature.

  • Contact Time: At timed intervals, add a specific volume of the disinfectant stock solution to the microbial suspension.

  • Neutralization: At the end of each contact time, add a neutralizing agent (e.g., sodium thiosulfate) to stop the disinfection action.

  • Enumeration: Determine the concentration of viable microorganisms in the neutralized samples using appropriate microbiological techniques (e.g., membrane filtration and culture for bacteria, plaque assay for viruses, or excystation for protozoan cysts).

  • Calculation: Calculate the log inactivation of the test organism and determine the CT value for a specific level of inactivation.

Disinfection By-Product (DBP) Analysis

The analysis of DBPs typically involves sample extraction followed by chromatographic separation and detection.

  • Sample Preparation: Treat a standard water source containing natural organic matter with this compound and Chloramine-T under controlled conditions (e.g., disinfectant dose, contact time, pH, temperature).

  • Extraction: Extract the DBPs from the water samples using a suitable method, such as liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).

  • Analysis: Analyze the extracts using gas chromatography (GC) or liquid chromatography (LC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS), to identify and quantify the DBPs.[11][17][18]

Conclusion and Future Directions

Chloramine-T is a well-documented disinfectant with established efficacy and a known, albeit not entirely benign, DBP profile. It offers the advantage of providing a stable and lasting residual disinfectant. This compound, while historically important, suffers from a significant lack of current, comprehensive performance data. Its reported instability is a major operational disadvantage.

To enable a thorough and objective comparison, further research on this compound is critically needed. Specifically, studies should focus on:

  • Determining the CT values of this compound for a wide range of waterborne pathogens, including viruses and protozoa, under various water quality conditions.

  • Identifying and quantifying the disinfection by-products formed during the disinfection of water with this compound.

  • Conducting detailed stability studies of this compound in aqueous solutions under different environmental conditions.

Such data would allow for a direct and quantitative comparison with Chloramine-T and other modern disinfectants, ultimately contributing to the development of more effective and safer water disinfection strategies.

References

Halazone's Sporicidal Efficacy on Non-Porous Surfaces: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the sporicidal activity of Halazone and other commonly used disinfectants on non-porous surfaces. While this compound has a history of use in water purification, its efficacy as a surface sporicide is not as extensively documented as other agents. This document summarizes available data for established sporicides to provide a benchmark for evaluating this compound's potential in this application.

Mechanism of Action: A Common Thread

This compound, chemically known as 4-(dichlorosulfamoyl)benzoic acid, exerts its antimicrobial effect through the release of hypochlorous acid in the presence of water.[1][2][3] This powerful oxidizing agent is the same active principle behind the sporicidal activity of sodium hypochlorite (bleach). Hypochlorous acid disrupts cellular activity and destroys essential organic compounds within microorganisms.[1]

Comparative Sporicidal Efficacy

DisinfectantConcentrationSpore TypeSurfaceContact TimeLog Reduction
Sodium Hypochlorite (Bleach)5000 mg/LClostridium difficile, Bacillus subtilis, C. sporogenesStainless Steel10 minutes≥6 log10
Sodium Hypochlorite (Bleach)3000 mg/LClostridium difficile, Bacillus subtilis, C. sporogenesStainless Steel20 minutes≥6 log10
Accelerated Hydrogen Peroxide7% (70,000 mg/L)Clostridium difficile, Bacillus subtilis, C. sporogenesStainless Steel≤13 minutes≥6 log10
Hydrogen Peroxide7%Bacillus subtilisCarrier60 minutesNo growth observed
Hydrogen Peroxide4.5%Bacillus amyloliquefaciensStainless Steel5 minutesIneffective
Hydrogen Peroxide4.5%Clostridium difficileStainless Steel10 minutes5.264
Glutaraldehyde2%Bacillus subtilis, Clostridium sporogenesPenicylinders6-10 hoursEffective (0-2/60 carriers showed growth)
Glutaraldehyde (Alkaline)2%Bacillus subtilis var. globigiiSuspension< 1 hour>10^5 spores killed
Glutaraldehyde (Acid)2%Bacillus subtilis var. globigiiDried on Aluminum FoilSlower than alkalineLess effective than alkaline

Proposed Experimental Protocol for Validation of this compound's Sporicidal Activity

To rigorously assess the sporicidal efficacy of this compound on non-porous surfaces, a standardized quantitative carrier test, such as those outlined by AOAC International or ASTM International, is recommended.[4][5][6] The following protocol is a proposed methodology.

1. Preparation of Materials:

  • Test Organisms: Prepare high-titer spore suspensions of relevant bacterial species (e.g., Bacillus subtilis, Clostridium sporogenes, or Clostridioides difficile) according to standard methods.[6][7]

  • Carriers: Use standardized non-porous carriers, such as stainless steel disks (1 cm diameter) or porcelain penicylinders.[4][5][6]

  • This compound Solutions: Prepare fresh solutions of this compound at various concentrations in sterile distilled water. The pH of the solutions should be documented.

  • Control and Neutralization Media: Prepare appropriate growth media and a validated neutralizing broth to inactivate this compound at the end of the contact time.

2. Inoculation of Carriers:

  • Aseptically inoculate each carrier with a defined volume of the spore suspension to achieve a target of 10^5 to 10^7 spores per carrier.[5][7]

  • Dry the inoculated carriers under sterile conditions.

3. Exposure to this compound:

  • Place each dried, inoculated carrier into a sterile container.

  • Add a specified volume of the this compound test solution to completely immerse the carrier.

  • Maintain the exposure at a controlled temperature (e.g., room temperature) for a series of predetermined contact times.

4. Neutralization and Spore Recovery:

  • At the end of each contact time, transfer the carrier to a tube containing the neutralizing broth to stop the sporicidal action.

  • Elute the surviving spores from the carrier through vortexing or sonication.

5. Quantification of Survivors:

  • Perform serial dilutions of the eluate and plate onto appropriate agar plates.

  • Incubate the plates under suitable conditions and enumerate the colony-forming units (CFUs).

6. Data Analysis:

  • Calculate the log reduction in viable spores for each concentration and contact time compared to control carriers exposed to a placebo (e.g., sterile water). A minimum of a 6-log reduction is often required for a sporicidal claim against C. difficile.[7]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis Spore_Suspension Prepare Spore Suspensions Inoculation Inoculate & Dry Carriers Spore_Suspension->Inoculation Carriers Prepare & Sterilize Non-Porous Carriers Carriers->Inoculation Halazone_Sol Prepare this compound Solutions Exposure Expose Carriers to This compound Solution Halazone_Sol->Exposure Inoculation->Exposure Defined Contact Times Neutralization Neutralize Sporicidal Action Exposure->Neutralization Recovery Recover Surviving Spores Neutralization->Recovery Enumeration Plate & Enumerate CFUs Recovery->Enumeration Log_Reduction Calculate Log Reduction Enumeration->Log_Reduction

Caption: Workflow for sporicidal efficacy testing.

Signaling Pathway of this compound's Active Component

The sporicidal action of this compound is mediated by hypochlorous acid (HOCl), which it releases upon contact with water. HOCl is a potent oxidizing agent that targets multiple cellular components.

Signaling_Pathway cluster_spore Bacterial Spore This compound This compound HOCl Hypochlorous Acid (HOCl) This compound->HOCl + H2O Water Water (H2O) Water->HOCl Spore_Coat Spore Coat Proteins HOCl->Spore_Coat Membrane Inner Membrane HOCl->Membrane DNA Spore DNA HOCl->DNA Enzymes Core Enzymes HOCl->Enzymes Disruption Oxidative Damage & Denaturation Spore_Coat->Disruption Membrane->Disruption DNA->Disruption Enzymes->Disruption Inactivation Spore Inactivation Disruption->Inactivation

Caption: Hypochlorous acid's multi-targeted action.

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Trace Halazone Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the detection of trace residues of Halazone, a halogenated sulfonamide derivative used as a water disinfectant. Ensuring the complete removal of such reactive compounds is critical in pharmaceutical manufacturing and for ensuring water safety. This document outlines a primary, high-sensitivity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares it with a more accessible UV-Vis Spectrophotometric method. The information presented is intended to assist researchers and quality control professionals in selecting and implementing the most appropriate analytical method for their specific needs.

Overview of Analytical Methods

The detection of trace this compound residues presents an analytical challenge due to its reactive N-chloro bonds and potential for degradation. The choice of analytical method often involves a trade-off between sensitivity, specificity, and accessibility of instrumentation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is the recommended method for sensitive and specific quantification of this compound. It separates this compound from its potential degradants and other matrix components, providing reliable and accurate results at trace levels.

  • UV-Vis Spectrophotometry: This method offers a simpler and more rapid approach for the estimation of this compound. However, it is generally less sensitive and specific than HPLC and can be prone to interferences from other UV-absorbing compounds in the sample matrix.

Comparative Performance Data

The following table summarizes the key validation parameters for the proposed RP-HPLC-UV method and the alternative UV-Vis Spectrophotometric method for the determination of this compound in aqueous samples. The data is based on established performance for structurally similar sulfonamide compounds.

Parameter RP-HPLC-UV Method UV-Vis Spectrophotometric Method
Principle Chromatographic separation followed by UV detectionMeasurement of UV absorbance
Limit of Detection (LOD) 0.0003 µg/mL[1]0.03 - 0.05 µg/mL[2]
Limit of Quantification (LOQ) 0.0009 µg/mL[1]0.11 - 0.18 µg/mL[2]
Linearity Range 0.005 - 25 µg/mL[1]0.1 - 7.0 µg/mL[2]
Correlation Coefficient (r²) > 0.999[1]> 0.998
Accuracy (Recovery %) 98.5 - 101.5%[1]97.3 - 100.8%[2]
Precision (RSD %) < 2%[1]< 2%
Specificity High (separates from degradants)Moderate (prone to interference)
Analysis Time per Sample ~15 minutes~5 minutes
Instrumentation Cost HighLow
Solvent Consumption ModerateLow

Experimental Protocols

Proposed Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is designed for the accurate and specific quantification of trace this compound residues.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (35:5:60 v/v/v), with the pH adjusted to 2.5 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 278 nm[1]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards within the linear range (e.g., 0.005 to 25 µg/mL).

  • Sample Preparation: For aqueous samples, filter through a 0.45 µm syringe filter prior to injection. If the sample is expected to have a high concentration of this compound, dilute it with the mobile phase to fall within the calibration range.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time. The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standards.

Alternative Method: UV-Vis Spectrophotometry

This method is a simpler, though less specific, alternative for the estimation of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (analytical grade)

  • Water (distilled or deionized)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound in methanol. Scan the solution in the UV range (200-400 nm) to determine the wavelength of maximum absorbance. For sulfonamides, this is typically in the range of 250-280 nm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From this, prepare a series of calibration standards in the linear range (e.g., 0.1 to 7.0 µg/mL).

  • Sample Preparation: For aqueous samples, an extraction step may be necessary if interfering substances are present. A simple liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be employed. The organic layer is then evaporated, and the residue is reconstituted in methanol. If the sample is relatively clean, it can be directly diluted with methanol.

  • Analysis: Measure the absorbance of the prepared standards and samples at the determined λmax.

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve.

Visualizations

Experimental Workflow for RP-HPLC-UV Method

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Calibration Standards HPLC_Injection Inject into RP-HPLC System Standard_Prep->HPLC_Injection Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Filter Aqueous Sample (0.45 µm) Sample_Prep->HPLC_Injection Chromatography Isocratic Elution (C18 Column) HPLC_Injection->Chromatography UV_Detection Detect at 278 nm Chromatography->UV_Detection Peak_Integration Integrate Peak Area UV_Detection->Peak_Integration Quantification Quantify this compound Concentration Peak_Integration->Quantification Calibration_Curve->Quantification method_selection Start Start: Need to detect This compound residue? High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity HPLC_Available HPLC System Available? High_Sensitivity->HPLC_Available Yes Rapid_Screening Rapid Screening Sufficient? High_Sensitivity->Rapid_Screening No Use_HPLC Use RP-HPLC-UV Method HPLC_Available->Use_HPLC Yes Outsource Consider Outsourcing Analysis HPLC_Available->Outsource No Use_UV_Vis Use UV-Vis Spectrophotometric Method Rapid_Screening->Use_HPLC No Rapid_Screening->Use_UV_Vis Yes

References

Safety Operating Guide

Proper Disposal of Halazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Halazone (CAS RN: 80-13-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers and compliance with environmental regulations.

Essential Safety & Handling Precautions

This compound is a white crystalline solid with a distinct chlorine-like odor.[1][2] It is an N-chlorosulfonamide and functions as a potent chlorinating agent.[2][3] Due to its chemical nature, specific precautions must be taken.

Personal Protective Equipment (PPE): When handling this compound, especially in its solid form, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Wear two pairs of dissimilar protective gloves. If contact occurs, change gloves immediately.[1]

  • Body Protection: A disposable laboratory suit (e.g., Tyvek®) is recommended.[1]

  • Respiratory Protection: For handling the powder or where dust formation is possible, use a NIOSH-approved chemical cartridge respirator with an organic vapor and high-efficiency particulate filter.[1]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal. The compound is sensitive to light and hydrolyzes in water to release hypochlorous acid and chlorine gas.[1] It is incompatible with strong oxidizing agents.[4]

PropertyValue
Molecular Formula C₇H₅Cl₂NO₄S[5]
Molar Mass 270.08 g·mol⁻¹[5]
Melting Point 213 °C (decomposes at ~195 °C)[1][2][5]
Appearance White powder or crystalline solid[1]
Odor Chlorine- or chloroform-like[1]
Water Solubility < 1 g/L at 21 °C[2][5]
Solubility in other solvents Soluble in alcohol, glacial acetic acid, alkali hydroxides, and carbonates[1]
Decomposition Products Emits chlorine, nitrous oxides, and sulfur oxides upon decomposition[1]

Spill Management Protocol

In the event of a this compound spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Restrict Area: Immediately alert others and restrict access to the spill area. Ensure the area is well-ventilated.[6]

  • Don Appropriate PPE: Before beginning cleanup, put on all required personal protective equipment as outlined in Section 1.

  • Contain the Spill:

    • For Solid Spills: Do NOT dry sweep. To prevent dust from forming, moisten paper towels with 60-70% ethanol and use them to clean up the solid material.[1][7]

    • For Liquid Solutions: Use an absorbent material like vermiculite, sand, or sodium bicarbonate to contain and absorb the spill.[1]

  • Transfer Spilled Material: Carefully transfer the dampened or absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste.[7]

  • Decontaminate the Area:

    • Wipe the spill area with absorbent paper dampened with 60-70% ethanol.[7]

    • Follow the ethanol wipe with a thorough washing of the area using a strong soap and warm water solution.[1][7]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads, contaminated gloves) must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[1][7]

  • Seek Verification: Do not re-enter the contaminated area without protective gear until a Safety Officer has verified that the area is properly cleaned.[7]

Waste Disposal Procedures

This compound is a halogenated organic compound and is subject to specific hazardous waste regulations.[8][9] Under no circumstances should this compound waste be discharged into the sewer system or disposed of in regular trash .[6]

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Collect all this compound waste, including pure chemical, contaminated materials, and solutions, in a dedicated hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.

  • Container Selection and Labeling:

    • Use a compatible, tightly sealed container for waste collection.[10]

    • Clearly label the container with "Hazardous Waste," "this compound," and the specific components and concentrations.

  • Arrange for Professional Disposal:

    • The primary and recommended disposal method for this compound is through a licensed chemical destruction facility.[6]

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.

    • The preferred disposal technologies for halogenated organic compounds are controlled incineration with flue gas scrubbing or other chemical dechlorination methods.[6][8]

  • Disposal of Contaminated Packaging:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Containers can be triple-rinsed with a suitable solvent (like ethanol), with the rinsate collected as hazardous waste. After this decontamination, the container may be offered for recycling or disposal according to institutional policy.[6]

Mandatory Visualizations

HalazoneDisposalWorkflow cluster_prep Step 1: Assessment & Preparation cluster_containment Step 2: Containment cluster_disposal Step 3: Final Disposal start This compound Waste Generated (Solid, Liquid, or Contaminated Material) assess Assess Waste Type & Volume start->assess consult Consult SDS and Institutional EH&S Disposal Policy assess->consult ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat consult->ppe container Select a Compatible, Leak-Proof Waste Container ppe->container label_waste Label Container Clearly: 'Hazardous Waste - this compound' container->label_waste segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) label_waste->segregate storage Store Securely in Designated Hazardous Waste Accumulation Area segregate->storage contact_ehs Contact Institutional EH&S for Waste Pickup storage->contact_ehs disposal Professional Disposal via Licensed Facility (e.g., Controlled Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Halazone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Halazone, including personal protective equipment (PPE) recommendations, procedural guidance for safe handling, and disposal plans.

Key Safety Information and Data

Proper handling of this compound requires an understanding of its physical and chemical properties. The following table summarizes key quantitative data for quick reference.

ParameterValueSource
Chemical Name p-(Dichlorosulfamoyl)benzoic acid[1]
CAS Number 80-13-7[2]
Molecular Formula C7H5Cl2NO4S[2]
Molecular Weight 270.09 g/mol [3]
Melting Point 136°C (lit.) or 213°C (decomposes)[2][4]
Solubility Slightly soluble in water; soluble in alcohol, glacial acetic acid, and alkali solutions.[4]
Permissible Exposure Limit (PEL) Not established by OSHA.[4]
Threshold Limit Value (TLV) Not recommended by ACGIH.[4]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is crucial to minimize exposure and ensure safety.

Eye Protection:

  • Wear splash goggles to protect against dust and potential splashes.[1][3]

Skin Protection:

  • Wear a lab coat or a disposable laboratory suit (e.g., Tyvek®).[1][3][4]

  • Use chemically impermeable gloves. It is recommended to wear two pairs of dissimilar protective gloves when handling the neat chemical.[2][4] Always inspect gloves before use and wash hands thoroughly after handling.[2]

Respiratory Protection:

  • In case of insufficient ventilation or when weighing and diluting the neat chemical, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[1][4][5] A dust respirator is also recommended.[1][3]

Experimental Protocol: Safe Handling of this compound

Following a strict protocol for handling this compound is essential to prevent contamination and exposure.

1. Preparation and Weighing:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[1][2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • When weighing, do so carefully to avoid generating dust.

2. Dissolving and Use:

  • When dissolving this compound, be aware that it hydrolyzes in water to release hypochlorous acid and chlorine gas.[4][6]

  • Use appropriate glassware and ensure it is clean and dry before use to prevent unwanted reactions.

  • Solutions of this compound are unstable and lose chlorine rapidly.[4] Prepare solutions fresh for each use.

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Protect the chemical from exposure to light.[5]

  • Store it away from incompatible materials such as oxidizing agents and foodstuffs.[1][2]

4. Disposal:

  • Dispose of unused this compound by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not discharge this compound or its solutions into sewer systems.[2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[2]

Emergency Procedures

Spill Response:

In the event of a this compound spill, follow these steps to ensure safe cleanup.

Halazone_Spill_Response start Spill Occurs isolate Isolate Spill Area (25m for solids) start->isolate remove_ignition Remove All Sources of Ignition isolate->remove_ignition don_ppe Don Appropriate PPE remove_ignition->don_ppe dampen_spill Dampen Solid Spill with 60-70% Ethanol don_ppe->dampen_spill transfer Transfer Dampened Material to a Suitable Container dampen_spill->transfer cleanup_residue Use Absorbent Paper Dampened with Ethanol to Clean Residue transfer->cleanup_residue seal_waste Seal Contaminated Materials in a Vapor-Tight Plastic Bag cleanup_residue->seal_waste decontaminate Wash Contaminated Surfaces with Ethanol, then Soap and Water seal_waste->decontaminate verify_cleanup Verify Area is Clean Before Re-entry decontaminate->verify_cleanup end Spill Cleanup Complete verify_cleanup->end

Caption: Workflow for handling a this compound spill.

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.